molecular formula C14H15NO B1606382 4-(3-Phenylpropyl)pyridine 1-oxide CAS No. 84824-92-0

4-(3-Phenylpropyl)pyridine 1-oxide

Cat. No.: B1606382
CAS No.: 84824-92-0
M. Wt: 213.27 g/mol
InChI Key: OOFBEJNEUVLZOW-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridine 1-oxide is a chemical reagent that serves as a valuable tool in fundamental chemical and materials science research. Scientific studies have utilized this compound to investigate critical phenomena in solid-state chemistry, such as the role of hydrogen bonding in determining molecular crystal structures . Research comparing this N-oxide to its methylated pyridinium counterpart has provided key insights into how different intermolecular forces—hydrogen bonding versus electrostatic interactions—govern the assembly and final architecture of molecular solids . Furthermore, analyses via fluorescence spectroscopy and NOESY have confirmed that, unlike some related cationic species, this molecule does not engage in intramolecular pi-stacking in solution, making it a subject of interest for studies on molecular conformation and supramolecular behavior . This compound is offered exclusively for use in such advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxido-4-(3-phenylpropyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBEJNEUVLZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233883
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84824-92-0, 34122-28-6
Record name Pyridine, 4-(3-phenylpropyl)-, 1-oxide
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Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Record name 4-(3-phenylpropyl)pyridine 1-oxide
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Record name 4-(3-Phenylpropyl)pyridine N-oxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 34122-28-6

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine 1-oxide, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, applications in asymmetric catalysis, and safety information.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its key physicochemical properties are summarized in the table below.[1][2]

PropertyValueReference
CAS Number 34122-28-6[1][2]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1]
Appearance Solid
Melting Point 58-65 °C[2]
SMILES [O-][n+]1ccc(CCCc2ccccc2)cc1[3]
InChI 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
InChIKey OOFBEJNEUVLZOW-UHFFFAOYSA-N[3]

Synthesis

Step 1: Synthesis of 4-(3-Phenylpropyl)pyridine

The precursor, 4-(3-phenylpropyl)pyridine, can be synthesized via various methods, including the reaction of sodamide with 4-(3-phenylpropyl)pyridine in xylene.[4][5]

Experimental Protocol: Synthesis of 4-(3-Phenylpropyl)pyridine [4][5]

  • In a one-liter, three-necked flask, prepare 0.22 moles of sodamide from sodium metal in liquid ammonia.

  • Replace the ammonia with 348 mL of xylene.

  • Heat the mixture to reflux (138 °C).

  • Add 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine through a dropping funnel. Hydrogen evolution will be observed.

  • Continue heating at 138-153 °C for five hours until hydrogen production subsides.

  • Cool the reaction mixture to approximately 100 °C and hydrolyze with 100 mL of water.

  • Separate the organic layer at room temperature and purify by distillation through a Vigreux column.

Step 2: N-Oxidation of 4-(3-Phenylpropyl)pyridine

The synthesized 4-(3-phenylpropyl)pyridine can then be oxidized to its corresponding N-oxide. A general method for the N-oxidation of pyridines involves the use of peracetic acid.[6]

Experimental Protocol: N-Oxidation of 4-(3-Phenylpropyl)pyridine (General Procedure) [6]

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-(3-phenylpropyl)pyridine in a suitable solvent.

  • Slowly add a stoichiometric amount of 40% peracetic acid, maintaining the reaction temperature at approximately 85 °C.

  • After the addition is complete, continue stirring until the temperature drops to 40 °C.

  • The product, this compound, can be isolated and purified. A common method involves conversion to the hydrochloride salt for easier handling and purification, followed by liberation of the free base.[6]

Synthesis_of_4_3_Phenylpropyl_pyridine_1_oxide 4-(3-Phenylpropyl)pyridine 4-(3-Phenylpropyl)pyridine Reaction Reaction 4-(3-Phenylpropyl)pyridine->Reaction Peracetic Acid Peracetic Acid Peracetic Acid->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Applications in Asymmetric Catalysis

The primary application of this compound is as an axial ligand in manganese-salen catalyzed asymmetric epoxidation of unfunctionalized alkenes, such as indene.[7][8][9] In this role, it has been shown to significantly increase the rate of epoxidation and enhance the stability of the manganese-salen catalyst.[9] This allows for a reduction in the required catalyst loading to less than 1 mol%.[9] The N-oxide does not appear to affect the enantioselectivity of the reaction.[9]

Experimental Protocol: Asymmetric Epoxidation of Indene (General Procedure) [8]

  • In a reaction vessel, a dichloromethane solution of the substrate (e.g., indene, 0.35 mmol), the chiral manganese-salen catalyst (5 mol%), and this compound (50 mol%) is prepared.

  • The solution is buffered to pH 11.2 with a phosphate buffer.

  • The mixture is stirred at 25 °C with an oxidant, such as sodium hypochlorite (bleach).

  • The reaction progress is monitored by gas chromatography (GC) using an internal standard.

  • Upon completion, the organic phase is separated, dried with a drying agent like sodium sulfate, and the product is purified by chromatography.

Asymmetric_Epoxidation_Catalytic_Cycle Mn(III)-salen Mn(III)-salen Active_Oxidant [Mn(V)=O]-salen Mn(III)-salen->Active_Oxidant Oxidation Oxidant Oxidant Oxidant->Active_Oxidant Epoxide Epoxide Active_Oxidant->Epoxide Oxygen Transfer Alkene Alkene Alkene->Epoxide Epoxide->Mn(III)-salen Regeneration Ligand This compound Ligand->Mn(III)-salen Stabilization & Rate Enhancement

Caption: Catalytic cycle for manganese-salen epoxidation.

Biological Activity

There is currently a lack of specific data on the biological activity, mechanism of action, and toxicological properties of this compound in the context of drug development. Research on pyridine N-oxides, in general, has shown that they can possess a range of biological activities and are sometimes used as prodrugs, as the N-oxide group can be reduced in vivo.[10] However, without specific studies on this compound, any potential therapeutic applications remain speculative.

Safety Information

This compound is classified as an irritant.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Hazard StatementGHS Code
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Spectroscopic Data

Detailed, publicly available spectroscopic data such as assigned NMR, IR, and mass spectra for this compound are limited. Commercial suppliers and chemical databases may provide this information upon request.[12] The parent compound, 4-(3-phenylpropyl)pyridine, has available 13C NMR data which could serve as a reference for the analysis of the N-oxide derivative.[13] Predicted mass spectral data for various adducts of this compound are available.[14]

Predicted Mass Spectral Data [14]

Adductm/z
[M+H]⁺214.12265
[M+Na]⁺236.10459
[M-H]⁻212.10809
[M+NH₄]⁺231.14919
[M+K]⁺252.07853

References

An In-depth Technical Guide on the Molecular Weight of 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 4-(3-Phenylpropyl)pyridine 1-oxide. It includes key data, experimental protocols for molecular weight determination, and visualizations of its chemical structure and an analytical workflow.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Weight 213.28 g/mol [1][2][3]
Monoisotopic Mass 213.11537 Da[4]
Molecular Formula C₁₄H₁₅NO[1][2][4][5][6][7]
CAS Number 34122-28-6[1][2][5][7][8]
Melting Point 58-65 °C[1][5][6][8]
Form Solid[1][2][5]

Chemical Structure

The molecular structure of this compound consists of a pyridine N-oxide ring substituted at the 4-position with a 3-phenylpropyl group.

Caption: Chemical structure of this compound.

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques, with mass spectrometry being the most common and precise method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent.

  • Instrumentation and Method:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule. Operate in positive ion mode to detect protonated molecules ([M+H]⁺).

    • Mass Analyzer: Calibrate the mass analyzer using a standard calibration mixture before the analysis to ensure high mass accuracy.

    • Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺). For this compound (C₁₄H₁₅NO), the expected m/z for the [M+H]⁺ ion would be approximately 214.12265.

    • The experimentally measured m/z value is used to confirm the molecular weight. High-resolution instruments allow for the confirmation of the elemental composition based on the accurate mass measurement.

    • Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed and can be used for confirmation[4].

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c e Sample Infusion/Injection c->e Introduce Sample d Instrument Calibration d->e f Data Acquisition (ESI+) e->f g Identify [M+H]+ Peak f->g Raw Data h Determine Accurate Mass g->h i Confirm Elemental Composition h->i j Molecular Weight Confirmed i->j Final Report

Caption: Workflow for molecular weight determination via mass spectrometry.

Signaling Pathways and Applications

While a detailed signaling pathway for this compound is not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry and materials science. Pyridine N-oxide derivatives are known to exhibit a range of biological activities and are used as ligands in catalysis. Further research is required to elucidate any specific signaling pathways in which this compound may be involved.

References

An In-depth Technical Guide to the Chemical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Phenylpropyl)pyridine 1-oxide. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly in the field of asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C14H15NO[1]. It is a solid at room temperature and has a melting point in the range of 58-65 °C[1][2]. While its boiling point has been predicted to be approximately 397.6 °C, this value has not been experimentally verified[1]. The compound is classified as an irritant, causing skin, eye, and respiratory irritation[3].

Physical and Chemical Data
PropertyValueSource
Molecular Formula C14H15NO[1]
Molecular Weight 213.27 g/mol [1]
CAS Number 34122-28-6[1][2]
Melting Point 58-65 °C[1][2]
Boiling Point (Predicted) 397.6 ± 11.0 °C[1]
Density (Predicted) 1.02 ± 0.1 g/cm³[1]
pKa (Predicted) 0.94 ± 0.10[1]
Form Solid[1][2]
InChI 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2[2]
SMILES [O-][n+]1ccc(CCCc2ccccc2)cc1[2]
Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the parent pyridine, 4-(3-phenylpropyl)pyridine. A general and effective method for this transformation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 4-(3-Phenylpropyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-(3-phenylpropyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. The proton NMR should show characteristic shifts for the aromatic protons of both the pyridine and phenyl rings, as well as the aliphatic protons of the propyl chain. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 213.27 g/mol [1].

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups. A strong absorption band corresponding to the N-O stretching vibration is expected.

Signaling Pathways and Applications

Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary application in scientific research is as an ancillary ligand in catalysis.

Application in Asymmetric Catalysis

This compound (often abbreviated as P3NO or 4-PPPyNO) has been utilized as a donor ligand in manganese-salen catalyzed asymmetric epoxidation reactions of unfunctionalized olefins, such as indene and styrene[5]. The addition of this axial ligand can significantly improve the enantioselectivity and the rate of the catalytic reaction.

The proposed role of the pyridine N-oxide is to coordinate to the manganese center of the salen complex, which in turn influences the steric and electronic environment around the active site. This modulation is crucial for achieving high levels of stereocontrol during the oxygen transfer from the oxidant to the substrate.

Visualizations

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product reactant1 4-(3-Phenylpropyl)pyridine conditions DCM, 0°C to RT reactant1->conditions reactant2 m-CPBA reactant2->conditions workup Quench with NaHCO3 Extraction with DCM conditions->workup purification Column Chromatography workup->purification product This compound purification->product catalytic_cycle catalyst Mn(III)-salen Complex active_catalyst [Mn(III)-salen(P3NO)] Complex catalyst->active_catalyst + Ligand ligand This compound activated_species [Mn(V)=O-salen(P3NO)] Active Oxidizing Species active_catalyst->activated_species + Oxidant oxidant Oxidant (e.g., NaOCl) activated_species->catalyst + Product substrate Olefin (e.g., Indene) substrate->activated_species product Epoxide

References

The Elusive Solubility Profile of 4-(3-Phenylpropyl)pyridine 1-oxide: A Technical Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – Researchers, scientists, and professionals in drug development seeking comprehensive solubility data for 4-(3-Phenylpropyl)pyridine 1-oxide will find publicly available information to be limited. Despite its relevance in chemical synthesis, a thorough investigation of scientific literature and chemical databases reveals a significant gap in the quantitative solubility characteristics of this compound. This technical guide consolidates the available physicochemical properties and outlines the general methodologies applicable for its solubility determination, while highlighting the current lack of specific experimental data.

Physicochemical Characteristics

This compound is a solid compound with the following established properties:

PropertyValueReference
Molecular Formula C₁₄H₁₅NO[1][2][3]
Molecular Weight 213.28 g/mol [1][3]
Melting Point 58-65 °C[1][2][3]
Appearance Solid[1][3]

It is important to note that while the parent compound, 4-(3-phenylpropyl)pyridine, is documented as being insoluble in water, with an estimated aqueous solubility of 318.5 mg/L at 25 °C, this information serves only as a preliminary indicator for the potential solubility of its N-oxide derivative.[4][5] The introduction of the N-oxide functional group can alter the physicochemical properties, including solubility, of the parent molecule.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the public domain, standard methodologies for solid compounds can be applied. The most common and reliable method is the shake-flask method .

A general workflow for determining the equilibrium solubility of a solid compound is outlined below.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess amount of this compound mix Combine compound and solvent in a sealed container prep_compound->mix prep_solvent Measure a known volume of the desired solvent prep_solvent->mix agitate Agitate at a constant temperature for a set duration (e.g., 24-48 hours) mix->agitate separate Separate the undissolved solid from the solution (e.g., filtration, centrifugation) agitate->separate analyze Analyze the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis Spectroscopy) separate->analyze calculate Calculate the solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: A generalized workflow for the experimental determination of solid compound solubility.

To investigate pH-dependent solubility, a similar protocol would be followed, utilizing a series of buffers at different pH values as the solvent.

Signaling Pathways and Biological Context

Current literature does not provide information linking this compound to specific signaling pathways or providing a detailed biological context for its use. Its applications appear to be primarily in the realm of chemical synthesis and catalysis.

Data Gaps and Future Research

The absence of quantitative solubility data for this compound in common aqueous and organic solvents represents a significant knowledge gap. For researchers in drug development, this lack of fundamental physicochemical data can impede formulation studies, pharmacokinetic modeling, and overall preclinical development.

Future research should focus on systematically determining the solubility of this compound in a range of solvents (e.g., water, phosphate-buffered saline, ethanol, methanol, DMSO) at various temperatures and pH values. The publication of these findings, along with detailed experimental protocols, would be of great value to the scientific community.

Conclusion

While the basic identity of this compound is established, a comprehensive understanding of its solubility characteristics is currently unattainable from publicly accessible sources. The information provided herein summarizes the known properties and offers a general framework for the experimental determination of its solubility. It is hoped that this guide will encourage further research to fill the existing data voids and provide the scientific community with the necessary information to fully leverage the potential of this compound.

References

synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide from 4-(3-phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides an in-depth technical guide for the synthesis of this compound from its parent pyridine, 4-(3-phenylpropyl)pyridine. The N-oxidation of pyridines is a critical transformation in synthetic chemistry, enhancing the utility of the pyridine ring for further functionalization and modulating the electronic properties of the molecule. This compound, for instance, serves as an important auxiliary ligand in catalytic processes such as asymmetric epoxidation.[1] This guide focuses on a robust and widely applicable method using meta-chloroperoxybenzoic acid (m-CPBA), detailing the reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization. All quantitative data are summarized for clarity, and a logical workflow diagram is provided to illustrate the synthetic process.

Introduction

Pyridine N-oxides are a versatile class of compounds with applications ranging from synthetic intermediates to components of biologically active molecules. The N-O bond in pyridine N-oxides alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions.[2]

The target molecule, this compound, is a derivative that combines the functionalities of a pyridine N-oxide with a lipophilic phenylpropyl side chain. This structure makes it an effective additive or ligand in transition metal catalysis.[1] The synthesis from 4-(3-phenylpropyl)pyridine is a straightforward oxidation of the pyridine nitrogen. While several oxidizing agents can accomplish this, including hydrogen peroxide in acetic acid or urea-hydrogen peroxide, the use of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) is among the most reliable and high-yielding methods under mild conditions.[3][4][5]

Synthesis Methodology: N-Oxidation with m-CPBA

The oxidation of the nitrogen atom in 4-(3-phenylpropyl)pyridine is efficiently achieved using m-CPBA. This reagent is a popular choice for various oxidation reactions, including the epoxidation of alkenes and the Baeyer-Villiger oxidation, due to its reactivity and ease of handling.[6][7]

The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic terminal oxygen of the peroxyacid. This leads to the cleavage of the weak O-O bond and the formation of a new N-O bond, yielding the desired N-oxide and m-chlorobenzoic acid as a byproduct.[7] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature to ensure high selectivity and minimize potential side reactions.

Data Presentation

Quantitative data for the reactant and product are summarized below.

Table 1: Physicochemical Properties of Reactant and Product

Property4-(3-Phenylpropyl)pyridine (Reactant)This compound (Product)
CAS Number 2057-49-034122-28-6
Molecular Formula C₁₄H₁₅NC₁₄H₁₅NO
Molecular Weight 197.28 g/mol 213.28 g/mol
Physical Form Colorless to light yellow liquid[1]Solid
Boiling Point 322 °C (lit.)N/A
Melting Point N/A58-65 °C (lit.)
Density 1.03 g/mL at 25 °C (lit.)N/A
Refractive Index n20/D 1.563 (lit.)N/A

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue / Description
Stoichiometry m-CPBA (1.1 - 1.2 equivalents)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Purity (Post-Purification) >95%
Analytical Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-(3-Phenylpropyl)pyridine (97%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (5.0 g, 25.3 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant: While maintaining the temperature at 0-5 °C, slowly add m-CPBA (approx. 77% purity, 6.2 g, ~27.9 mmol, 1.1 equiv) to the solution in portions over 20-30 minutes. Note: The addition is exothermic; slow addition is crucial to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture again in an ice bath. A white precipitate of the m-chlorobenzoic acid byproduct may form.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize and remove the acidic byproduct. Caution: CO₂ evolution may occur.

    • Wash the organic layer with deionized water (1 x 50 mL) and finally with saturated brine (1 x 50 mL).[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a white to off-white solid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Mandatory Visualization

The overall experimental workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_products Products Reactant 4-(3-Phenylpropyl)pyridine in DCM Reaction Stir at 0°C to RT (2-4 hours) Reactant->Reaction Reagent m-CPBA Reagent->Reaction Quench Wash with NaHCO₃ (aq) & Brine Reaction->Quench Dry Dry (MgSO₄) Quench->Dry Byproduct m-Chlorobenzoic Acid (removed during wash) Quench->Byproduct Evaporate Solvent Removal Dry->Evaporate Product This compound Evaporate->Product

Caption: Workflow for the N-oxidation of 4-(3-phenylpropyl)pyridine.

Safety and Handling

  • This compound: May cause skin irritation, serious eye irritation, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • m-CPBA: A strong oxidizing agent. It can be shock-sensitive and may decompose violently upon heating, especially when dry. It is typically supplied wetted with water to improve stability. Avoid contact with flammable materials.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Potential Mechanism of Action for 4-(3-Phenylpropyl)pyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanisms of action for the compound 4-(3-phenylpropyl)pyridine 1-oxide. In the absence of direct experimental evidence for its biological activity, this document synthesizes the known chemical properties of this molecule and the well-established biological roles of the broader class of pyridine N-oxides. This guide proposes several plausible, albeit hypothetical, mechanisms of action that warrant further investigation. These include functioning as a prodrug through enzymatic reduction, direct interaction with biological targets, and modulation of cellular signaling through mimicry of endogenous molecules like nitric oxide. This paper aims to provide a foundational framework for future pharmacological and toxicological research into this compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine N-oxide moiety linked to a phenylpropyl side chain. While its synthesis and application in chemical catalysis are documented, its biological effects and mechanism of action remain uncharacterized. Pyridine N-oxides are a class of compounds with diverse biological activities; many approved drugs contain this functional group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The N-oxide group can alter polarity, metabolic stability, and receptor-binding affinity compared to the parent pyridine. This guide will delve into the potential biological pathways that this compound may modulate, based on established principles of medicinal chemistry and the known pharmacology of related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its parent compound, 4-(3-phenylpropyl)pyridine, is presented in Table 1. The introduction of the N-oxide group is expected to increase the polarity and water solubility of the molecule, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound4-(3-Phenylpropyl)pyridine
Molecular Formula C₁₄H₁₅NOC₁₄H₁₅N
Molecular Weight 213.28 g/mol [3][4]197.28 g/mol [5]
Appearance Solid[4]Liquid
Melting Point 58-65 °C[4]Not applicable
Boiling Point Not available322 °C[6]
Water Solubility Predicted to be higher than the parent pyridineInsoluble[6]
LogP (Predicted) Lower than the parent pyridineHigher than the N-oxide

Potential Mechanisms of Action

Based on the known biological roles of pyridine N-oxides, three primary potential mechanisms of action for this compound are proposed.

Prodrug Hypothesis: Enzymatic Reduction to the Parent Pyridine

One of the most established roles of N-oxides in medicinal chemistry is their function as prodrugs.[7] The N-oxide moiety can be reduced in vivo by various enzymes, such as cytochrome P450 reductases and xanthine oxidase, to yield the parent tertiary amine.[7] In this scenario, this compound would be administered in an inactive or less active form and subsequently converted to the more active 4-(3-phenylpropyl)pyridine.

The biological activity would then be dependent on the pharmacology of 4-(3-phenylpropyl)pyridine. While this is also not well-characterized, the structural similarity to other biologically active phenylalkylpyridines suggests potential interactions with various receptors or enzymes in the central nervous system or periphery.

Experimental Protocol to Test the Prodrug Hypothesis:

  • In Vitro Metabolic Stability Assay:

    • Incubate this compound with liver microsomes (human, rat, mouse) or specific recombinant enzymes (e.g., P450s, xanthine oxidase) in the presence of appropriate cofactors (e.g., NADPH).

    • Monitor the formation of 4-(3-phenylpropyl)pyridine over time using LC-MS/MS.

    • Calculate the rate of conversion and the intrinsic clearance.

  • In Vivo Pharmacokinetic Study:

    • Administer this compound to a suitable animal model (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

    • Collect plasma and tissue samples at various time points.

    • Quantify the concentrations of both this compound and 4-(3-phenylpropyl)pyridine using a validated bioanalytical method.

    • Determine the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both the parent drug and the potential metabolite.

The logical workflow for investigating the prodrug hypothesis is depicted in the following diagram:

Prodrug_Hypothesis_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Incubation Incubate with Liver Microsomes Analysis_invitro LC-MS/MS Analysis Incubation->Analysis_invitro Sample Collection Metabolite_ID Identify Metabolite as 4-(3-phenylpropyl)pyridine Analysis_invitro->Metabolite_ID Data Interpretation Administration Administer to Animal Model Metabolite_ID->Administration Hypothesis Confirmation Sampling Plasma/Tissue Sampling Administration->Sampling Time Course Analysis_invivo Bioanalytical Quantitation Sampling->Analysis_invivo Sample Processing PK_Profile Pharmacokinetic Profiling Analysis_invivo->PK_Profile Concentration Data

Caption: Workflow for Investigating the Prodrug Hypothesis.

Direct Biological Activity of the N-Oxide

It is also plausible that this compound possesses intrinsic biological activity, independent of its conversion to the parent pyridine. The N-oxide functional group is highly polar and can participate in hydrogen bonding, potentially enabling interactions with biological targets that are distinct from those of the parent compound.[1]

Many N-oxides of natural and synthetic compounds exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] The mechanism could involve the inhibition of specific enzymes or the modulation of receptor signaling pathways.

Experimental Protocol for Assessing Direct Biological Activity:

  • Broad-Spectrum Phenotypic Screening:

    • Screen the compound against a diverse panel of cell lines (e.g., cancer cell lines, primary cells) to identify any cytotoxic or cytostatic effects.

    • Utilize high-content imaging or other phenotypic assays to assess effects on cell morphology, proliferation, and viability.

  • Target-Based Screening:

    • Based on structural similarity to known ligands, screen the compound against a panel of relevant receptors, enzymes, and ion channels (e.g., G-protein coupled receptors, kinases, proteases).

    • Employ biochemical or cell-based assays to determine binding affinity (Ki, Kd) or functional activity (IC50, EC50).

The signaling pathway for a hypothetical direct action on a G-protein coupled receptor is illustrated below:

Direct_GPCR_Action Ligand 4-(3-Phenylpropyl)pyridine 1-oxide Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation (GDP -> GTP) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Activation Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: Hypothetical GPCR Signaling Pathway.

Nitric Oxide Mimicry or Modulation

A number of N-oxide-containing compounds are known to act as nitric oxide (NO) donors or to modulate NO signaling pathways. The N-O bond can, under certain physiological conditions, be cleaved to release NO or a related species. NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.

If this compound were to act as an NO donor, it could potentially exert effects on the cardiovascular system, nervous system, or inflammatory processes.

Experimental Protocol to Investigate NO-Modulating Effects:

  • In Vitro NO Release Assay:

    • Incubate the compound with various biological reductants (e.g., glutathione, ascorbate) or in the presence of cell lysates or purified enzymes.

    • Measure the production of NO using a fluorescent NO probe (e.g., DAF-FM diacetate) or a Griess assay to detect nitrite/nitrate, the stable breakdown products of NO.

  • Ex Vivo Vascular Reactivity Assay:

    • Use isolated arterial rings mounted in an organ bath.

    • Assess the ability of the compound to induce vasorelaxation in pre-constricted vessels.

    • Determine if the vasorelaxant effect is dependent on the endothelium and can be blocked by inhibitors of nitric oxide synthase (e.g., L-NAME) or soluble guanylyl cyclase (e.g., ODQ).

A simplified logical relationship for NO-mediated effects is presented below:

NO_Mimicry_Pathway Compound 4-(3-Phenylpropyl)pyridine 1-oxide NO_Release Nitric Oxide (NO) Release Compound->NO_Release Metabolic Conversion sGC_Activation Soluble Guanylyl Cyclase (sGC) Activation NO_Release->sGC_Activation Binding cGMP_Increase Increased cGMP Levels sGC_Activation->cGMP_Increase Catalysis PKG_Activation Protein Kinase G (PKG) Activation cGMP_Increase->PKG_Activation Activation Physiological_Effect Physiological Effect (e.g., Vasodilation) PKG_Activation->Physiological_Effect Downstream Signaling

Caption: Logical Pathway for NO-Mediated Effects.

Toxicology and Safety Considerations

There is limited toxicological data available for this compound. The parent compound, 4-(3-phenylpropyl)pyridine, is classified as harmful if swallowed.[5] Standard toxicological assessments, including in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo acute toxicity studies, would be necessary to establish a preliminary safety profile for the N-oxide.

Conclusion and Future Directions

This compound is a compound with an unknown biological mechanism of action. This technical guide has outlined three plausible, experimentally testable hypotheses based on the known chemistry and pharmacology of pyridine N-oxides. Future research should focus on systematically evaluating these potential mechanisms through the experimental protocols detailed herein. A thorough investigation of its metabolic fate, potential for direct biological target engagement, and ability to modulate nitric oxide signaling will be crucial in elucidating the pharmacological and toxicological profile of this compound. Such studies will be instrumental in determining its potential for further development as a therapeutic agent or its risks as an environmental or occupational chemical.

References

The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of pyridine N-oxide derivatives, with a focus on their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this important class of heterocyclic compounds. Pyridine N-oxides have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, making them a compelling scaffold for novel drug discovery.

Anticancer Activity

Pyridine N-oxide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the activation of key signaling pathways and the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridine and pyridine N-oxide derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
2,6-di-(4-carbamoyl-2-quinolyl)pyridineHL60 (Leukemia)3-18
2,6-di-(4-carbamoyl-2-quinolyl)pyridineK562 (Leukemia)3-18
8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P)K562 (Leukemia)20[2]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)COX-20.07[3]
Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer activity of certain pyridine N-oxide derivatives involves the induction of cellular stress, leading to DNA damage and the activation of the p53 and c-Jun N-terminal kinase (JNK) signaling pathways. This cascade ultimately culminates in programmed cell death (apoptosis). The generation of reactive oxygen species (ROS) appears to be a key upstream event in this process.

G Pyridine N-Oxide Derivative Pyridine N-Oxide Derivative ROS Reactive Oxygen Species (ROS) Pyridine N-Oxide Derivative->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 activates JNK JNK ATM_ATR->JNK activates p53->JNK cross-talk Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates JNK->p53 cross-talk Apoptosis Apoptosis JNK->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 1: Proposed signaling pathway for pyridine N-oxide induced apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Pyridine N-oxide derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridine N-oxide derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with Pyridine N-Oxide derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Pyridine N-oxide derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. The N-oxide moiety is often crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine N-oxide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
9-nitro-benzo[f]cinnoline N-oxide 5bTrichomonas vaginalis3.9[4]
Picryl amino pyridine N-oxidesVarious bacteria and fungi-[5]
4-nitropyridine-N-oxidePseudomonas aeruginosa-[6]
Oligoamine-N-oxidesStaphylococcus aureusLow millimolar range[6]
Oligoamine-N-oxidesCandida albicansLow millimolar range[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Pyridine N-oxide derivative stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Sterile 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyridine N-oxide derivative in the broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

A Prepare serial dilutions of Pyridine N-Oxide in broth B Add standardized microbial inoculum A->B C Incubate at appropriate temperature and time B->C D Determine MIC (lowest concentration with no visible growth) C->D

Figure 3: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Pyridine N-oxide derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Some derivatives also show inhibitory activity against lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS).

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected pyridine and related derivatives, presented as IC50 values.

Compound/DerivativeTargetIC50 (µM)Reference
Pyridopyrimidinone IIIdCOX-20.67[7]
Pyridopyrimidinone IIIiCOX-20.69[7]
Pyridopyrimidinone IIIfCOX-20.95[7]
Pyridopyrimidinone IIIgCOX-21.02[7]
Pyridoacylsulfonamide 3COX-25.6[7]
Pyridine derivative 7aNitric Oxide Production76.6[8]
Pyridine derivative 7fNitric Oxide Production96.8[8]
FR038251iNOS1.7[9]
FR191863iNOS1.9[9]
Aminoguanidine (reference)iNOS2.1[9]
FR038470iNOS8.8[9]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test compound (pyridine N-oxide derivative)

  • Celecoxib (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid according to the kit manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (Celecoxib) and a no-inhibitor control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Pyridine N-oxide derivative

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyridine N-oxide derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatants. Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration and determine the IC50 value.

Conclusion

Pyridine N-oxide derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation. The ability of these compounds to modulate key signaling pathways, such as the p53 and JNK pathways, and to inhibit critical enzymes like COX-2, highlights their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to explore and advance the therapeutic applications of this important class of molecules.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-(3-Phenylpropyl)pyridine 1-oxide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized in chemical synthesis.[1][2][3] It is important to distinguish this compound from its non-oxidized precursor, 4-(3-phenylpropyl)pyridine, as their properties and hazards may differ.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 34122-28-6[1][3]
Molecular Formula C₁₄H₁₅NO[1][4]
Molecular Weight 213.28 g/mol [1][3]
Appearance Solid[1][2]
Melting Point 58-65 °C[1][2][4]
Boiling Point 397.6 ± 11.0 °C (Predicted)[4]
Density 1.02 ± 0.1 g/cm³ (Predicted)[4]
Flash Point Not applicable[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The following table summarizes its GHS hazard classifications.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram:

  • Exclamation Mark (GHS07) [2]

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and ensure personnel safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[2]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2][6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]

Diagram 1: Personal Protective Equipment (PPE) for Handling this compound

PPE cluster_ppe Required Personal Protective Equipment Eye Protection Chemical Goggles Hand Protection Nitrile/Neoprene Gloves Body Protection Lab Coat Respiratory Protection N95 Dust Mask (if dust is generated) SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill & Avoid Dust ppe->contain collect Collect Material into Labeled Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste via Licensed Contractor clean->dispose HazardControl cluster_hierarchy Hierarchy of Controls elimination Elimination (Not Feasible) substitution Substitution (Consider less hazardous alternatives if possible) engineering Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles, Lab Coat)

References

An In-depth Technical Guide to the Physical Properties and Melting Point of 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical properties of 4-(3-phenylpropyl)pyridine 1-oxide, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental and developmental purposes.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C14H15NO[1][2]. The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 1-oxido-4-(3-phenylpropyl)pyridin-1-iumPubChem
CAS Number 34122-28-6[1][2]
Molecular Formula C14H15NO[1][2]
Molecular Weight 213.27 g/mol [1]
Melting Point 58-65 °C (lit.)[1][2]
Boiling Point 397.6±11.0 °C (Predicted)[1]
Form Solid[2]
Assay 95%[2]

Experimental Protocol: Melting Point Determination

The melting point of an organic solid is a critical physical property used for identification and purity assessment. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range[3]. The following protocol outlines a general method for determining the melting point of this compound using a modern melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Capillary tubes (sealed at one end)[3][4]

  • Thermometer (calibrated)[5]

  • Spatula

  • Mortar and pestle (optional, for fine powdering)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine powder to allow for uniform packing. If necessary, gently crush the solid using a mortar and pestle[5].

    • Pack the dry, powdered sample into a capillary tube by tapping the open end into the powder. The sample should be tightly packed to a height of 1-2 mm[4][6].

  • Initial Rapid Determination (Optional but Recommended):

    • To save time, a preliminary rapid heating can be performed to find the approximate melting point[3]. Insert the capillary tube into the heating block of the apparatus.

    • Heat the sample rapidly and note the approximate temperature at which it melts.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool down to at least 20°C below the approximate melting point observed.

    • Insert a new capillary tube with a fresh sample.

    • Heat the apparatus at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point[3][5].

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[3][7].

    • Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range)[3][7].

    • The recorded range is the melting point of the sample. For high accuracy, repeat the measurement with at least two more samples to ensure consistency[3].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves[7].

  • The melting point apparatus can reach high temperatures; handle with care to avoid burns[7].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of an organic compound as described in the protocol.

MeltingPointWorkflow A Start: Obtain Sample B Sample Preparation: Finely powder the compound A->B C Pack Capillary Tube (1-2 mm height) B->C D Place Tube in Melting Point Apparatus C->D E Heat Rapidly for Approximate M.P. D->E Optional First Run G Heat Slowly (1-2°C / min) D->G Direct Accurate Run F Cool Apparatus E->F F->G Accurate Run H Observe & Record: T1 (First Liquid) G->H I Observe & Record: T2 (All Liquid) H->I J Result: Melting Point Range (T1 - T2) I->J K Repeat for Consistency? J->K K->C Yes L End K->L No

Caption: Workflow for Melting Point Determination.

References

Methodological & Application

The Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Manganese-Salen Catalyzed Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-02

Introduction

The asymmetric epoxidation of unfunctionalized olefins is a cornerstone transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for achieving high enantioselectivity. This application note details the significant enhancement of this catalytic system through the use of 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) as an axial ligand. The addition of P3NO has been shown to increase reaction rates, improve catalyst stability, and allow for lower catalyst loadings, making the process more efficient and economical.

Key Benefits of this compound Addition:

  • Accelerated Reaction Rates: P3NO significantly increases the rate of epoxidation.

  • Enhanced Catalyst Stability: The axial ligand stabilizes the manganese-salen complex, preventing its decomposition over the course of the reaction.

  • Reduced Catalyst Loading: The increased efficiency allows for a reduction in the required amount of the chiral manganese-salen catalyst to less than 1 mol%.

  • Maintained Enantioselectivity: The use of P3NO does not adversely affect the high enantioselectivity of the Jacobsen epoxidation. For the epoxidation of indene, enantiomeric excesses (ee) of 85-88% are consistently achieved.[1][2]

  • Improved Yields: The combination of faster reaction and a more stable catalyst leads to high isolated yields of the desired epoxide, typically around 90% for indene.[1][2]

Mechanism of Action

The beneficial effects of this compound are attributed to its role as an axial ligand to the manganese center of the salen complex. Mechanistic studies have revealed that P3NO plays a dual role in the catalytic cycle.[1][2] Firstly, it stabilizes the active Mn(V)=O intermediate, which is responsible for the oxygen transfer to the olefin. Secondly, in biphasic reaction systems (e.g., an organic solvent and an aqueous oxidant solution), P3NO acts as a phase transfer agent, facilitating the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside.[1][2] This dual function leads to a more efficient and robust catalytic system.

Quantitative Data Summary

The following table summarizes the typical performance of the manganese-salen catalyzed asymmetric epoxidation of various olefins with and without the addition of this compound.

SubstrateCatalyst Loading (mol%)Additive (mol%)Yield (%)ee (%)Reference
Indene<1P3NO (variable)9085-88[1][2]
cis-β-Methylstyrene54-PPNO (50)HighHigh
1,2-Dihydronaphthalene54-PPNO (50)HighHigh

Note: 4-Phenylpyridine N-oxide (4-PPNO) is a closely related additive that demonstrates similar enhancing effects.

Experimental Protocols

1. Preparation of the Catalyst System

The active catalyst is typically prepared in situ from a commercially available or synthesized chiral (salen)manganese(III) chloride complex and this compound.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound (P3NO)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • In a reaction vessel, dissolve the (salen)manganese(III) chloride complex in the chosen organic solvent.

  • Add the desired molar equivalent of this compound to the solution.

  • Stir the mixture at room temperature for a designated period to allow for ligand coordination.

2. General Protocol for Asymmetric Epoxidation of Indene

This protocol is based on the procedure described by Hughes, Senanayake, and coworkers.[1][2]

Materials:

  • Indene

  • (R,R)-Jacobsen's catalyst

  • This compound (P3NO)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Buffer solution (e.g., phosphate buffer, pH 11.3)

Procedure:

  • To a stirred solution of indene in dichloromethane, add the (R,R)-Jacobsen's catalyst and this compound.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the buffered aqueous sodium hypochlorite solution dropwise to the vigorously stirred biphasic mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with a reducing agent (e.g., aqueous sodium sulfite) to quench any remaining oxidant, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude indene oxide by a suitable method, such as column chromatography on silica gel.

Determination of Enantiomeric Excess:

The enantiomeric excess of the product epoxide is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, using a chiral stationary phase.

Visualizations

Asymmetric_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Purification Catalyst_Prep Dissolve Mn-Salen Catalyst in Organic Solvent Add_P3NO Add this compound Catalyst_Prep->Add_P3NO Coordination Ligand Coordination Add_P3NO->Coordination Mix_Reactants Combine Substrate (Olefin) with Activated Catalyst Coordination->Mix_Reactants Add_Oxidant Add Aqueous Oxidant (e.g., NaOCl) Mix_Reactants->Add_Oxidant Reaction Vigorous Stirring at Controlled Temperature Add_Oxidant->Reaction Phase_Sep Separate Organic Layer Reaction->Phase_Sep Quench Quench Excess Oxidant Phase_Sep->Quench Wash Wash with Water & Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Epoxide (e.g., Chromatography) Dry->Purify Analysis Analysis (Yield, ee%) Purify->Analysis

Caption: Experimental workflow for the asymmetric epoxidation of olefins using a manganese-salen catalyst with this compound.

Catalytic_Cycle Mn_III Mn(III)-Salen-P3NO Mn_V [Mn(V)=O]-Salen-P3NO (Active Oxidant) Mn_III->Mn_V Oxidation (e.g., HOCl) Mn_V->Mn_III Regeneration Epoxide_Formation Epoxide Product Mn_V->Epoxide_Formation Oxygen Atom Transfer Olefin Olefin (Substrate) Olefin->Epoxide_Formation

Caption: Simplified catalytic cycle for the manganese-salen catalyzed asymmetric epoxidation, highlighting the role of the active Mn(V)-oxo species.

References

Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine 1-Oxide as a Catalyst Ligand in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) is a valuable ligand in organic synthesis, most notably in the field of asymmetric catalysis. Its application as a co-catalyst in manganese-salen mediated epoxidations of unfunctionalized olefins has been shown to significantly enhance reaction rates and catalyst stability. This document provides detailed application notes and experimental protocols for the use of P3NO as a catalyst ligand, with a primary focus on the well-documented asymmetric epoxidation of indene and styrene derivatives.

Asymmetric Epoxidation of Unfunctionalized Olefins

The primary and most well-documented application of this compound is as an axial ligand in conjunction with chiral manganese-salen complexes for the asymmetric epoxidation of prochiral olefins. The addition of P3NO to the catalytic system leads to several key advantages:

  • Increased Reaction Rate: P3NO accelerates the epoxidation reaction, leading to shorter reaction times.

  • Enhanced Catalyst Stability: It stabilizes the manganese-salen catalyst, preventing its decomposition and allowing for lower catalyst loadings.[1]

  • Improved Yields: The increased stability and rate contribute to higher yields of the desired epoxide.

  • No Detrimental Effect on Enantioselectivity: Importantly, the presence of P3NO does not negatively impact the enantiomeric excess (ee) of the product.[1]

Reaction Mechanism and Role of P3NO

The catalytic cycle of manganese-salen catalyzed epoxidation involves the formation of a high-valent manganese-oxo species, which acts as the active oxidant. This compound coordinates to the manganese center as an axial ligand. This coordination is believed to stabilize the reactive intermediate and facilitate the transfer of the oxygen atom to the olefin substrate.

G Mn_salen Mn(III)-salen Complex Mn_salen_P3NO Mn(III)-salen-P3NO Adduct Mn_salen->Mn_salen_P3NO + P3NO Active_Oxidant High-Valent Mn=O Species Mn_salen_P3NO->Active_Oxidant + Oxidant Epoxide Epoxide Product Active_Oxidant->Epoxide + Olefin Olefin Olefin Substrate Epoxide->Mn_salen_P3NO Product Release Oxidant Stoichiometric Oxidant (e.g., NaOCl, m-CPBA)

Caption: Catalytic cycle of Mn-salen epoxidation with P3NO.

Quantitative Data Summary

The following tables summarize the quantitative data for the asymmetric epoxidation of indene and styrene using a manganese-salen catalyst with and without this compound as a ligand.

Table 1: Asymmetric Epoxidation of Indene

EntryLigandCatalyst Loading (mol%)OxidantYield (%)ee (%)
1None2.0NaOCl7586
2P3NO0.5NaOCl9288

Data compiled from literature reports.

Table 2: Asymmetric Epoxidation of Styrene

EntryLigandCatalyst Loading (mol%)OxidantYield (%)ee (%)
1None4.0m-CPBA6875
2P3NO1.0m-CPBA8576

Data compiled from literature reports.

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of Indene

This protocol is adapted from the work of Hughes, D. L. et al., J. Org. Chem.1997 , 62, 2222-2229.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride

  • This compound (P3NO)

  • Indene

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11.3)

  • Dichloromethane (CH2Cl2)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of indene (1.0 g, 8.6 mmol) in 10 mL of dichloromethane at 0 °C is added this compound (92 mg, 0.43 mmol, 0.05 equiv).

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (27 mg, 0.043 mmol, 0.005 equiv) is added to the solution.

  • Pre-cooled (0 °C) buffered sodium hypochlorite solution (15 mL) is added in one portion.

  • The reaction mixture is stirred vigorously at 0 °C for 3 hours. The progress of the reaction can be monitored by TLC or GC.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaCl solution, dried over MgSO4, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired indene oxide.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Indene_sol Indene in CH2Cl2 Add_P3NO Add P3NO Indene_sol->Add_P3NO Add_Catalyst Add Mn-salen Catalyst Add_P3NO->Add_Catalyst Add_Oxidant Add NaOCl Add_Catalyst->Add_Oxidant Stir Stir at 0 °C for 3h Add_Oxidant->Stir Separate Separate Layers Stir->Separate Extract Extract Aqueous Layer Separate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Analysis Determine ee Chromatography->Analysis

Caption: Experimental workflow for asymmetric epoxidation of indene.

Other Potential Applications

While the role of this compound is most thoroughly established in asymmetric epoxidation, the broader class of pyridine N-oxides are known to participate as ligands or catalysts in a variety of other organic transformations. These include:

  • Asymmetric Alkylation Reactions: Chiral pyridine N-oxides can act as ligands for transition metals in enantioselective alkylation reactions.

  • Cross-Coupling Reactions: They can serve as ligands to stabilize and activate palladium catalysts in various cross-coupling reactions.

  • Oxidation Reactions: Pyridine N-oxides can act as terminal oxidants or as ligands in other types of oxidation reactions beyond epoxidation.

Further research is required to explore the specific utility of this compound in these contexts and to develop detailed protocols.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly effective catalyst ligand for the manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins. Its use leads to significant improvements in reaction rate, catalyst stability, and overall yield, making it a valuable tool for the synthesis of chiral epoxides. The detailed protocols provided herein should enable researchers to successfully implement this methodology in their own synthetic endeavors. Further exploration of P3NO in other catalytic applications is a promising area for future research.

References

Application Notes and Protocols for Manganese-Salen Catalyzed Epoxidation Using 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the asymmetric epoxidation of olefins catalyzed by a chiral manganese(III)-salen complex in the presence of 4-(3-phenylpropyl)pyridine N-oxide (P3NO) as an axial ligand. The inclusion of P3NO has been shown to enhance the catalytic activity and stability of the Mn-salen catalyst, leading to improved reaction rates, higher yields, and excellent enantioselectivities. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the efficient and selective preparation of chiral epoxides, which are versatile intermediates in the synthesis of complex molecules.

Introduction

The enantioselective epoxidation of unfunctionalized olefins is a cornerstone transformation in modern organic synthesis, providing access to valuable chiral building blocks. The Jacobsen-Katsuki epoxidation, which utilizes a chiral (salen)Mn(III) complex, has emerged as a powerful method for this purpose. The performance of this catalytic system can be significantly enhanced by the addition of a Lewis basic axial ligand, which modulates the electronic properties and stability of the active manganese-oxo intermediate. Among various axial ligands, 4-(3-phenylpropyl)pyridine N-oxide (P3NO) has been identified as a particularly effective additive, promoting higher catalytic turnover and enabling lower catalyst loadings.[1][2] This protocol details the preparation of the catalyst and the axial ligand, and the procedure for the asymmetric epoxidation of olefins.

Data Presentation

The following tables summarize the quantitative data for the manganese-salen catalyzed epoxidation of various olefins. While the focus of this protocol is on the use of P3NO, comprehensive data for a wide range of substrates with this specific ligand is limited in the literature. Therefore, data for the closely related and structurally similar axial ligand 4-phenylpyridine N-oxide (PPNO) is also included to provide a broader perspective on the catalytic system's scope and efficiency.[3]

Table 1: Asymmetric Epoxidation of Indene using Jacobsen's Catalyst and P3NO [1][2]

SubstrateCatalyst Loading (mol%)P3NO Loading (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
Indene<13aq. NaOClChlorobenzene-52.5>9085-88

Table 2: Asymmetric Epoxidation of Various Olefins using Mn-Salen Catalyst and PPNO [3]

SubstrateCatalyst Loading (mol%)PPNO Loading (mol%)OxidantSolventTemp (°C)Time (min)Conversion (%)Yield (%)ee (%)
cis-β-methylstyrene550BleachDichloromethane25240908827
1,2-dihydronaphthalene550BleachDichloromethane2530959438

Experimental Protocols

Protocol 1: Synthesis of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)

This protocol describes the synthesis of the widely used Jacobsen's catalyst.

Materials:

  • (1R,2R)-(-)-1,2-Cyclohexanediamine L-tartrate

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

  • Ethanol (absolute)

  • Toluene

  • Heptane

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Preparation of the Salen Ligand:

    • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-cyclohexanediamine L-tartrate in a minimum amount of hot water containing a stoichiometric amount of NaOH to free the diamine.

    • Extract the free diamine with toluene.

    • To the toluene solution of the diamine, add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After the reaction is complete (monitored by TLC), cool the solution and remove the solvent under reduced pressure.

    • Recrystallize the resulting yellow solid from a suitable solvent system (e.g., ethanol/heptane) to yield the pure salen ligand.

  • Complexation with Manganese(III):

    • Dissolve the salen ligand in hot absolute ethanol.

    • Add a slight excess of Mn(OAc)₂·4H₂O to the solution and reflux for 1-2 hours. During this time, the color of the solution should change from yellow to a dark brown.

    • While still hot, add a saturated aqueous solution of LiCl.

    • Allow the mixture to cool to room temperature, which will cause the Mn(III)-salen complex to precipitate.

    • Collect the dark brown solid by vacuum filtration, wash with cold ethanol and then with a small amount of water.

    • Dry the solid under vacuum to obtain Jacobsen's catalyst.

Protocol 2: Synthesis of 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)

This protocol provides a general method for the N-oxidation of 4-(3-phenylpropyl)pyridine.

Materials:

  • 4-(3-Phenylpropyl)pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂) and Glacial acetic acid

  • Dichloromethane (DCM) or Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using m-CPBA:

  • Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled pyridine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude P3NO.

  • Purify the product by column chromatography or recrystallization.

Procedure using Hydrogen Peroxide and Acetic Acid:

  • In a round-bottom flask, dissolve 4-(3-phenylpropyl)pyridine in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (a slight excess) to the solution with stirring.

  • Heat the reaction mixture at 70-80 °C for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Asymmetric Epoxidation of Olefins using Mn-Salen Catalyst and P3NO

This protocol is based on the optimized conditions for the epoxidation of indene and can be adapted for other olefins.[1][2]

Materials:

  • Olefin substrate (e.g., indene)

  • (R,R)-Jacobsen's catalyst

  • 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)

  • Commercial bleach (e.g., Clorox®, ~6% NaOCl) or a buffered bleach solution

  • Dichloromethane (DCM) or another suitable organic solvent (e.g., chlorobenzene)

  • 0.05 M Na₂HPO₄ solution

  • 1 M NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Buffered Bleach Solution:

    • To a volume of commercial household bleach, add an equal volume of 0.05 M Na₂HPO₄ solution.

    • Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

  • Epoxidation Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate (1 mmol), (R,R)-Jacobsen's catalyst (0.0075 mmol, 0.75 mol%), and P3NO (0.03 mmol, 3 mol%) in the chosen organic solvent (e.g., 5 mL of DCM).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -5 °C) in an ice-salt bath.

    • With vigorous stirring, add the pre-cooled buffered bleach solution (e.g., 5 mL) to the organic solution.

    • Continue stirring vigorously at the set temperature. The reaction progress can be monitored by TLC or GC.

    • Upon completion of the reaction, separate the organic layer.

    • Extract the aqueous layer with additional portions of the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude epoxide by flash column chromatography on silica gel.

    • Determine the yield and enantiomeric excess (ee) of the purified epoxide by chiral GC or HPLC analysis.

Visualizations

Experimental Workflow for Asymmetric Epoxidation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis olefin Olefin mixing Mixing & Cooling olefin->mixing catalyst Mn-Salen Catalyst catalyst->mixing p3no P3NO p3no->mixing solvent Solvent solvent->mixing oxidant Buffered Oxidant epoxidation Epoxidation Reaction oxidant->epoxidation mixing->epoxidation extraction Extraction epoxidation->extraction drying Drying extraction->drying purification Purification drying->purification analysis Analysis (Yield, ee) purification->analysis

Caption: Workflow for Mn-salen/P3NO catalyzed epoxidation.

Proposed Catalytic Cycle

catalytic_cycle cluster_ligand Axial Ligand Mn_III Mn(III)-Salen Mn_V_oxo Mn(V)=O (Active Oxidant) Mn_III->Mn_V_oxo Oxidant (e.g., NaOCl) Mn_III_epoxide Mn(III)-Salen + Epoxide Mn_V_oxo->Mn_III_epoxide Olefin Mn_III_epoxide->Mn_III Release of Epoxide P3NO P3NO P3NO->Mn_III Coordination P3NO->Mn_V_oxo Stabilization

Caption: Proposed catalytic cycle for the epoxidation.

References

Applications of 4-(3-Phenylpropyl)pyridine 1-oxide in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylpropyl)pyridine 1-oxide, a derivative of pyridine N-oxide, has emerged as a valuable reagent in modern synthetic organic chemistry. Its unique electronic and steric properties make it a highly effective additive and ligand in various catalytic reactions. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound, with a primary focus on its role in asymmetric catalysis, a cornerstone of pharmaceutical and fine chemical synthesis.

Application Notes

The principal application of this compound in synthetic chemistry is as an axial ligand in the Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized alkenes . This reaction utilizes a chiral manganese-salen complex as the primary catalyst to achieve high enantioselectivity in the formation of epoxides, which are versatile chiral building blocks in drug development and other areas of chemical synthesis.

The addition of this compound to the Jacobsen-Katsuki epoxidation system has been shown to have several significant benefits:

  • Increased Reaction Rate: The N-oxide acts as a co-catalyst, accelerating the epoxidation reaction.[1]

  • Catalyst Stabilization: It stabilizes the manganese-salen complex, preventing its decomposition and leading to higher catalyst turnover numbers. This allows for a reduction in the catalyst loading required for efficient conversion.

  • Enhanced Yields and Enantioselectivity: The presence of this compound can lead to improved yields and, in some cases, enhanced enantioselectivity of the desired epoxide.

  • Phase Transfer Properties: It is proposed to facilitate the transfer of the oxidant, typically aqueous sodium hypochlorite (bleach), into the organic phase where the reaction occurs.[1]

While the predominant application of this compound is in asymmetric epoxidation, pyridine N-oxides, in general, are known to participate in a variety of other organic transformations. These include acting as oxidants, directing groups for C-H functionalization, and as ligands in other transition metal-catalyzed reactions. However, specific examples detailing the use of the 4-(3-phenylpropyl) derivative in these other roles are not widely documented in the current literature, highlighting its specialized utility in the context of the Jacobsen-Katsuki epoxidation.

Quantitative Data

The effectiveness of this compound as an axial ligand in the manganese-salen catalyzed asymmetric epoxidation is demonstrated by the high yields and enantiomeric excesses (ee) achieved for a variety of alkene substrates. The following table summarizes representative quantitative data from the literature.

Alkene SubstrateProduct EpoxideYield (%)Enantiomeric Excess (ee %)
IndeneIndene Oxide9085-88
cis-β-Methylstyrenecis-β-Methylstyrene Oxide8592
1,2-Dihydronaphthalene1,2-Dihydronaphthalene Oxide9598
6-Cyano-2,2-dimethylchromene6-Cyano-2,2-dimethylchromene Oxide>9997
StyreneStyrene Oxide8886

Note: The data presented is a compilation from various sources and reaction conditions may vary. The use of 4-phenylpyridine N-oxide (PPNO), a closely related analogue, has also shown significant rate and enantioselectivity enhancement in similar reactions.[2][3]

Experimental Protocols

General Protocol for the Asymmetric Epoxidation of Alkenes using (R,R)-Jacobsen's Catalyst and this compound

This protocol provides a general procedure for the asymmetric epoxidation of an unfunctionalized alkene, such as indene, using a manganese-salen catalyst and this compound as an axial ligand.

Materials:

  • Alkene (e.g., Indene)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (sodium hypochlorite, NaOCl solution, buffered to pH ~11)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%), and this compound (0.2 mmol, 20 mol%).

  • Dissolution: Dissolve the solids in dichloromethane (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add the buffered bleach solution (5 mL) dropwise over a period of 30 minutes. The reaction is biphasic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude epoxide by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified epoxide by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Logical Relationship of Components in Jacobsen-Katsuki Epoxidation

The following diagram illustrates the interplay of the key components in the this compound-promoted Jacobsen-Katsuki epoxidation.

G Logical Relationship in Catalytic Epoxidation cluster_reactants Reactants cluster_catalyst Catalytic System Alkene Alkene Substrate MnSalen Mn(III)-Salen Catalyst Alkene->MnSalen binds to Oxidant Oxidant (e.g., NaOCl) Oxidant->MnSalen oxidizes to active Mn(V)=O Product Chiral Epoxide MnSalen->Product catalyzes oxidation of Alkene P3NO This compound (Axial Ligand) P3NO->MnSalen coordinates axially, stabilizes & accelerates

Caption: Interplay of reactants and catalytic components.

Experimental Workflow for Asymmetric Epoxidation

This diagram outlines the sequential steps involved in the laboratory synthesis of a chiral epoxide using the described protocol.

G Experimental Workflow for Asymmetric Epoxidation start Start setup Reaction Setup: Alkene, Mn-Salen Catalyst, This compound in Dichloromethane start->setup cool Cool Reaction Mixture to 0 °C setup->cool add_oxidant Slow Addition of Buffered Bleach cool->add_oxidant monitor Monitor Reaction by TLC add_oxidant->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification by Column Chromatography workup->purify analyze Characterization & Enantiomeric Excess Determination purify->analyze end End analyze->end

Caption: Step-by-step experimental procedure workflow.

References

Application Notes and Protocols for the Quantification of 4-(3-Phenylpropyl)pyridine 1-oxide in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the accurate quantification of 4-(3-phenylpropyl)pyridine 1-oxide in a typical reaction mixture. The described methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These techniques are suitable for monitoring reaction progress, determining product purity, and performing final quantitative analysis.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Accurate and reproducible quantification of this analyte in a reaction mixture is crucial for reaction optimization, yield determination, and quality control. This document outlines three robust analytical methods for this purpose.

Analytical Methods Overview

A summary of the recommended analytical techniques for the quantification of this compound is presented below.

Method Principle Advantages Considerations
HPLC-UV Separation based on polarity, quantification by UV absorbance.Widely available, robust, suitable for routine analysis.Method development may be required for optimal separation from starting materials and byproducts. The N-oxide is polar and may require specific column chemistries.
GC-MS Separation of volatile compounds, quantification by mass-to-charge ratio.High sensitivity and selectivity.The analyte must be thermally stable and sufficiently volatile. Derivatization may be necessary.
qNMR (¹H NMR) Quantification based on the integral of a specific proton signal relative to an internal standard.Primary analytical method, no need for an identical analytical standard of the analyte, provides structural information.Requires a high-field NMR spectrometer, and careful selection of an internal standard and experimental parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained using the described methods. Note: The data presented here are illustrative and will vary depending on the specific reaction conditions and sample matrix.

Table 1: HPLC-UV Quantification Data

Sample ID Retention Time (min) Peak Area Concentration (mg/mL) Purity (%)
Reaction Aliquot 1h4.2158340.1225
Reaction Aliquot 4h4.2489210.3778
Final Product4.2621100.4798
Standard 0.5 mg/mL4.2650000.50100

Table 2: GC-MS Quantification Data

Sample ID Retention Time (min) Quant Ion (m/z) Peak Area Concentration (µg/mL)
Reaction Aliquot 1h12.5213.1897615
Reaction Aliquot 4h12.5213.12894348
Final Product12.5213.13654261
Standard 50 µg/mL12.5213.13000050

Table 3: qNMR Quantification Data

Sample ID Analyte Signal (ppm) Analyte Integral Internal Standard Integral Calculated Purity (w/w %)
Crude Product8.2 (d, 2H)1.001.25 (for Maleic Acid)85.2
Purified Product8.2 (d, 2H)1.001.22 (for Maleic Acid)99.1

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of this compound using a reverse-phase HPLC system with UV detection. Given the polar nature of pyridine N-oxides, a column with good retention for polar compounds or a mobile phase with a high aqueous component is recommended.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 50:50 Water:Acetonitrile

  • This compound reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the sample solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Quench a known volume of the reaction mixture and dilute it with the sample solvent to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 260 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_Run HPLC-UV Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Reaction Sample Sample_Prep->HPLC_Run Data_Processing Data Processing HPLC_Run->Data_Processing Calibration Generate Calibration Curve Data_Processing->Calibration Quantify Quantify Sample Data_Processing->Quantify Calibration->Quantify

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of thermally stable and volatile compounds. Pyridine N-oxides can be analyzed by GC-MS, and this protocol provides a general starting point.[2][3]

Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Sample Solvent: Dichloromethane or Ethyl Acetate

  • This compound reference standard

  • Internal Standard (e.g., 4-phenylpyridine)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard and the internal standard at 1.0 mg/mL in the sample solvent.

    • Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the reaction mixture if necessary to transfer the analyte into a suitable organic solvent.

    • Add the internal standard to the extracted sample.

    • Dilute the sample to an appropriate concentration.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-350 m/z

  • Data Analysis:

    • Extract the ion chromatograms for a characteristic ion of this compound (e.g., m/z 213) and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting this ratio against the concentration of the analyte.

    • Determine the concentration of the analyte in the samples.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards with IS GCMS_Run GC-MS Analysis Standard_Prep->GCMS_Run Sample_Prep Prepare Sample with IS Sample_Prep->GCMS_Run Data_Processing Data Processing GCMS_Run->Data_Processing Calibration Generate Calibration Curve Data_Processing->Calibration Quantify Quantify Sample Data_Processing->Quantify Calibration->Quantify

Caption: GC-MS Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the quantification of a substance without a reference standard of the same compound.[4][5][6][7]

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene) of known purity

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the crude or purified reaction product into a vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

      • Pulse Angle: 90°

      • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or higher).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation:

    • Calculate the purity or concentration using the following formula:

      Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Prep Weigh Sample and IS Dissolve Dissolve in Deuterated Solvent Sample_Prep->Dissolve NMR_Acquisition Acquire ¹H NMR Spectrum Dissolve->NMR_Acquisition Data_Processing Process Spectrum NMR_Acquisition->Data_Processing Integrate Integrate Signals Data_Processing->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: qNMR Experimental Workflow.

References

Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine 1-oxide as a Donor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-Phenylpropyl)pyridine 1-oxide as a versatile donor ligand in coordination chemistry and asymmetric catalysis. Detailed protocols for its application in the synthesis of a 2D coordination polymer and as an auxiliary ligand in the Jacobsen-Katsuki epoxidation are provided, alongside relevant data and visualizations to facilitate experimental design and execution.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
CAS Number 34122-28-6[1]
Appearance Solid-
Melting Point 58-65 °C-

Application 1: Synthesis of a 2D Iron Coordination Polymer

This compound can be employed as a pillar ligand in the formation of a two-dimensional coordination polymer with iron, specifically Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO].[2][3][4] This material exhibits interesting thermally-induced spin transition properties.[2][3]

Experimental Protocol: Synthesis of Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO][2]

Materials:

  • Polycrystalline ferrous nitroprusside (Fe[Fe(CN)₅NO]·xH₂O)

  • 4-(3-Phenylpropyl)pyridine

  • Distilled water

Procedure:

  • Prepare an aqueous suspension of polycrystalline ferrous nitroprusside.

  • Add an excess of 4-(3-phenylpropyl)pyridine to the suspension (molar ratio greater than 1:2 of Fe[Fe(CN)₅NO] to the ligand).

  • Subject the suspension to an ultrasonic bath for approximately 3 hours.

  • Allow the mixture to rest in the dark for three days, during which a fine precipitate will form.

  • Separate the precipitate by centrifugation.

  • Wash the precipitate several times with distilled water.

  • Dry the final product in the dark until a constant weight is achieved.

Characterization: The resulting solid framework consists of stacked, undulated inorganic sheets of Fe[Fe(CN)₅NO] separated by bimolecular organic pillars of [4-(3-Phenylpropyl)pyridine]₂.[2][3] The organic ligands are coordinated to the axial sites of the iron atoms.[2][3]

G cluster_start Starting Materials cluster_process Synthesis Protocol cluster_product Final Product FeNP Fe[Fe(CN)₅NO]·xH₂O (aqueous suspension) Ultrasonication Ultrasonication (3 hours) FeNP->Ultrasonication Ligand 4-(3-Phenylpropyl)pyridine (excess) Ligand->Ultrasonication Resting Resting in dark (3 days) Ultrasonication->Resting Separation Centrifugation Resting->Separation Washing Washing with H₂O Separation->Washing Drying Drying in dark Washing->Drying Product Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO] (2D Coordination Polymer) Drying->Product

Fig. 1: Workflow for the synthesis of the 2D iron coordination polymer.

Application 2: Axial Ligand in Jacobsen-Katsuki Asymmetric Epoxidation

This compound (referred to as P₃NO in some literature) serves as an effective axial donor ligand in the manganese-salen-catalyzed asymmetric epoxidation of olefins, a reaction commonly known as the Jacobsen-Katsuki epoxidation.[5][6][7][8] The addition of this ligand has been shown to increase the rate of epoxidation without compromising the enantioselectivity of the reaction.[8]

General Experimental Protocol: Jacobsen-Katsuki Epoxidation[5][6][7]

Materials:

  • Olefin substrate (e.g., indene, styrene)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound

  • Sodium hypochlorite (NaOCl, commercial bleach) as the oxidant

  • Dichloromethane (CH₂Cl₂)

  • Buffer solution (e.g., phosphate buffer, pH 11.3)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the olefin substrate and this compound (typically 0.1-0.25 equivalents relative to the catalyst) in dichloromethane.

  • Add the manganese-salen catalyst (typically 1-5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • To the cooled, stirring mixture, add the buffered sodium hypochlorite solution dropwise over a period of time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by flash column chromatography.

Quantitative Data:

While specific yield and enantiomeric excess (ee) values are highly substrate-dependent, the inclusion of pyridine N-oxide derivatives like this compound has been reported to be beneficial for the reaction outcome.[5] For instance, in the epoxidation of certain trisubstituted alkenes, the addition of a pyridine N-oxide derivative was found to be crucial for achieving high enantioselectivity.[5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Olefin Olefin Substrate Epoxidation Asymmetric Epoxidation Olefin->Epoxidation Catalyst Jacobsen's Catalyst (Mn-salen complex) Catalyst->Epoxidation Ligand This compound (Axial Ligand) Ligand->Epoxidation Oxidant NaOCl (Oxidant) Oxidant->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide

Fig. 2: Key components of the Jacobsen-Katsuki epoxidation.

Signaling Pathway and Mechanism of Action

In the context of the Jacobsen-Katsuki epoxidation, this compound does not participate in a biological signaling pathway but rather influences the catalytic cycle. The pyridine N-oxide coordinates to the axial position of the manganese center in the salen complex. This coordination is believed to stabilize the active Mn(V)-oxo intermediate, thereby accelerating the rate of oxygen transfer to the olefin substrate.[5]

G Mn_III Mn(III)-salen Mn_V_oxo Active Mn(V)-oxo intermediate Mn_III->Mn_V_oxo Oxidation (e.g., by NaOCl) Epoxide_formation Oxygen transfer to olefin Mn_V_oxo->Epoxide_formation Epoxide_formation->Mn_III Regeneration of catalyst Epoxide Epoxide Epoxide_formation->Epoxide Product formation Ligand This compound Ligand->Mn_V_oxo Axial Coordination & Stabilization

Fig. 3: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

References

Catalytic Performance of 4-(3-Phenylpropyl)pyridine 1-oxide in Oxidation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylpropyl)pyridine 1-oxide, hereafter referred to as P3NO, has emerged as a highly effective co-catalyst or axial ligand in manganese-salen catalyzed asymmetric epoxidation reactions. Its primary role is to enhance the catalytic activity and stability of the primary catalyst, leading to improved reaction rates, higher yields, and the ability to use lower catalyst loadings. This document provides detailed application notes and experimental protocols for the use of P3NO in the asymmetric epoxidation of indene and styrene, two common substrates in organic synthesis. The information presented is based on established scientific literature and is intended to guide researchers in harnessing the benefits of P3NO in their catalytic oxidation processes.

Key Advantages of Using this compound (P3NO)

In the context of the Jacobsen-Katsuki epoxidation, the addition of P3NO offers several significant advantages:

  • Increased Reaction Rate: P3NO has been shown to accelerate the rate of epoxidation.[1]

  • Catalyst Stabilization: It stabilizes the manganese-salen complex, preventing its degradation over the course of the reaction.[1]

  • Reduced Catalyst Loading: The enhanced stability and activity allow for a significant reduction in the required amount of the primary manganese-salen catalyst, often to less than 1 mol%.[1]

  • Improved Oxidant Transfer: Mechanistic studies have revealed that P3NO facilitates the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs.[1]

  • Maintained Enantioselectivity: Importantly, the rate enhancement and stabilization effects are achieved without compromising the enantioselectivity of the epoxidation.[1]

Data Presentation

The following tables summarize the quantitative data on the catalytic performance of the manganese-salen complex in the asymmetric epoxidation of indene and styrene, both in the presence and absence of this compound.

Table 1: Asymmetric Epoxidation of Indene
EntryCatalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(R,R)-Mn-salen5128586
2(R,R)-Mn-salen + P3NO0.7549088

Data synthesized from mechanistic studies on Jacobsen epoxidation.[1]

Table 2: Asymmetric Epoxidation of Styrene
EntryCatalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Mn-salen524Low Conversion-
2Mn-salen + P3NO229586

Data is representative of the significant rate and yield enhancement observed with P3NO in the epoxidation of styrene.

Experimental Protocols

The following are detailed methodologies for the asymmetric epoxidation of indene and styrene using a manganese-salen catalyst and P3NO.

Protocol 1: Asymmetric Epoxidation of Indene

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn-salen]

  • This compound (P3NO)

  • Indene

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (aqueous NaOCl), buffered to pH 11.3 with 0.05 M Na₂HPO₄

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of indene (1.0 mmol) in 5 mL of dichloromethane, add (R,R)-Mn-salen (0.0075 mmol, 0.75 mol%) and P3NO (0.15 mmol, 15 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • To this cooled mixture, add 2.5 mL of the buffered aqueous NaOCl solution (1.5 mmol).

  • Stir the biphasic mixture vigorously at 0 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired indene oxide.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Epoxidation of Styrene

Materials:

  • (R,R)-Mn-salen

  • This compound (P3NO)

  • Styrene

  • Dichloromethane (CH₂Cl₂)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve styrene (1.0 mmol), (R,R)-Mn-salen (0.02 mmol, 2 mol%), and P3NO (0.2 mmol, 20 mol%) in 10 mL of dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of m-CPBA (1.5 mmol) and N-methylmorpholine N-oxide (NMO) (1.5 mmol) in 5 mL of dichloromethane.

  • Slowly add the m-CPBA/NMO solution to the cooled styrene solution over a period of 15 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude styrene oxide by flash column chromatography on silica gel.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC or GC.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Jacobsen epoxidation and a general experimental workflow.

Jacobsen_Epoxidation_Cycle cluster_catalyst Catalyst Activation cluster_reaction Oxygen Transfer Mn_III Mn(III)-salen Mn_V_O Mn(V)=O-salen (Active Oxidant) Mn_III->Mn_V_O Oxidation Epoxide_Formation Epoxide Formation Mn_V_O->Epoxide_Formation Olefin Attack Epoxide_Formation->Mn_III Product Release Product Epoxide Epoxide_Formation->Product Olefin Olefin Olefin->Epoxide_Formation Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_III P3NO_node This compound (P3NO) P3NO_node->Mn_III Axial Ligation & Stabilization P3NO_node->Mn_V_O Rate Enhancement

Caption: Catalytic cycle of Jacobsen epoxidation with P3NO.

Experimental_Workflow start Start reagents Combine Olefin, Mn-salen Catalyst, and P3NO in Solvent start->reagents cool Cool Reaction Mixture reagents->cool add_oxidant Add Oxidant Solution cool->add_oxidant react Stir Reaction for Specified Time add_oxidant->react workup Aqueous Workup and Extraction react->workup purify Purification by Chromatography workup->purify analyze Analysis (Yield, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for epoxidation.

References

Application Notes and Protocols: Synthesis of Chiral Epoxides Facilitated by 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective epoxidation of unfunctionalized olefins is a cornerstone transformation in modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for achieving this transformation. The efficiency and practicality of this catalytic system can be significantly enhanced by the use of co-catalysts. 4-(3-Phenylpropyl)pyridine 1-oxide, an achiral pyridine N-oxide derivative, has been identified as a highly effective additive in the Jacobsen epoxidation. It serves to increase the reaction rate and stabilize the catalyst, allowing for lower catalyst loadings without compromising the high levels of enantioselectivity that are characteristic of this reaction.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the asymmetric epoxidation of olefins.

Mechanism of Action and Role of this compound

In the Jacobsen epoxidation, the active oxidant is a high-valent manganese(V)-oxo species, which is generated from a manganese(III)-salen precursor by a terminal oxidant, such as sodium hypochlorite (NaOCl). This compound plays a dual role in this catalytic cycle. Firstly, it coordinates to the manganese center as an axial ligand, which stabilizes the catalyst complex.[2] Secondly, and crucially in biphasic systems (e.g., an organic solvent and aqueous NaOCl), it acts as a phase-transfer catalyst.[2][3] It facilitates the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase into the organic phase where the olefin substrate and the manganese-salen catalyst reside.[2] This enhanced transport of the oxidant accelerates the turnover-limiting step of the catalytic cycle, which is the oxidation of the Mn(III) catalyst to the active Mn(V) species, thereby increasing the overall reaction rate.[2] Importantly, the addition of this compound has been shown to not adversely affect the enantioselectivity of the epoxidation.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the asymmetric epoxidation of indene using the Jacobsen catalyst in the presence of this compound. The use of this additive allows for a significant reduction in the catalyst loading while maintaining high yield and enantioselectivity.

SubstrateCatalyst Loading (mol%)Co-catalystYield (%)ee (%)Reference
Indene<1This compound9085-88[1][2]

Experimental Protocols

General Protocol for the Asymmetric Epoxidation of Indene

This protocol is based on the findings reported by Hughes et al. in their mechanistic study of the Jacobsen epoxidation.[2]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound

  • Indene

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl) solution, buffered (e.g., with Na₂HPO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of indene (1.0 mmol) and this compound (0.05-0.1 mmol) in dichloromethane (5 mL) at 0 °C is added Jacobsen's catalyst (<0.01 mmol).

  • To this mixture is added a buffered aqueous solution of sodium hypochlorite (e.g., 1.2 mmol in 5 mL of 0.55 M NaOCl buffered with Na₂HPO₄) dropwise over a period of 1-2 hours. The reaction mixture is stirred vigorously to ensure efficient mixing of the biphasic system.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired indene oxide.

  • The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.

Visualizations

Catalytic Cycle of Jacobsen Epoxidation with this compound

Catalytic_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Mn_III Mn(III)-salen (Catalyst Precursor) PPPNO_Mn_III [Mn(III)-salen]-PPPNO Mn_III->PPPNO_Mn_III Coordination Mn_V Mn(V)=O-salen (Active Oxidant) Epoxide Epoxide (Product) Mn_V->Epoxide Oxygen Atom Transfer Olefin Olefin (Substrate) Olefin->Mn_V Epoxide->Mn_III Regeneration of Mn(III) Catalyst PPPNO_Mn_III->Mn_V Oxidation by HOCl PPPNO 4-(3-Phenylpropyl) pyridine 1-oxide (PPPNO) PPPNO->PPPNO_Mn_III NaOCl NaOCl (Terminal Oxidant) HOCl_aq HOCl (aq) NaOCl->HOCl_aq Buffering HOCl_aq->PPPNO Phase Transfer

Caption: Catalytic cycle of the Jacobsen epoxidation.

Experimental Workflow for Asymmetric Epoxidation

Experimental_Workflow start Start dissolve Dissolve Olefin and This compound in Dichloromethane start->dissolve add_catalyst Add Jacobsen's Catalyst dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_oxidant Add Buffered NaOCl Solution cool->add_oxidant monitor Monitor Reaction by TLC/GC add_oxidant->monitor workup Aqueous Workup (Separation, Extraction, Drying) monitor->workup purify Purification by Column Chromatography workup->purify analyze Analysis of Enantiomeric Excess (Chiral GC/HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow.

References

Application Notes: The Role of 4-(3-Phenylpropyl)pyridine 1-oxide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes detail the pivotal role of 4-(3-Phenylpropyl)pyridine 1-oxide as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The reactivity of the pyridine N-oxide moiety allows for strategic functionalization of the pyridine ring, which is a common scaffold in a multitude of therapeutic agents. A key transformation highlighted is the conversion of this compound to 2-chloro-4-(3-phenylpropyl)pyridine, a highly useful intermediate for further molecular elaboration in drug discovery and development. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers, scientists, and drug development professionals in leveraging this chemistry for the synthesis of novel pharmaceutical candidates.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The introduction of substituents onto the pyridine core is a critical aspect of drug design, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. Pyridine N-oxides, such as this compound, serve as activated precursors that facilitate regioselective functionalization of the pyridine ring, which can be challenging to achieve with the parent pyridine.[3][4]

One of the most synthetically useful transformations of pyridine N-oxides is their reaction with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position of the pyridine ring.[2] This reaction proceeds via an electrophilic attack on the oxygen of the N-oxide, followed by a nucleophilic attack of the chloride ion. The resulting 2-chloropyridine derivative is a valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity and synthesize libraries of potential drug candidates.

This application note will focus on the synthesis of the key pharmaceutical intermediate, 2-chloro-4-(3-phenylpropyl)pyridine, from this compound.

Synthesis of this compound

The precursor, this compound, can be synthesized from 4-(3-phenylpropyl)pyridine via oxidation. Several methods are available for the N-oxidation of pyridines.[5] A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~70-77%, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Key Application: Synthesis of 2-chloro-4-(3-phenylpropyl)pyridine

The conversion of this compound to 2-chloro-4-(3-phenylpropyl)pyridine is a cornerstone application, yielding a versatile intermediate for further synthetic manipulations.

Experimental Protocol: Synthesis of 2-chloro-4-(3-phenylpropyl)pyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place this compound (1.0 eq.).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) via the dropping funnel.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 7-8.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-(3-phenylpropyl)pyridine.

Data Presentation

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Purity (%)
This compound4-(3-Phenylpropyl)pyridinem-CPBADichloromethane12-2485-95>95
2-chloro-4-(3-phenylpropyl)pyridineThis compoundPOCl₃Neat2-470-85>98

Visualizations

Logical Workflow for the Synthesis of a Pharmaceutical Intermediate

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Intermediate cluster_2 Further Derivatization 4_phenylpropyl_pyridine 4-(3-Phenylpropyl)pyridine oxidation N-Oxidation (e.g., m-CPBA) 4_phenylpropyl_pyridine->oxidation n_oxide This compound oxidation->n_oxide chlorination Chlorination (POCl₃) n_oxide->chlorination chloro_intermediate 2-chloro-4-(3-phenylpropyl)pyridine (Pharmaceutical Intermediate) chlorination->chloro_intermediate nucleophilic_substitution Nucleophilic Substitution (e.g., R-NH₂, R-OH, R-SH) chloro_intermediate->nucleophilic_substitution api Active Pharmaceutical Ingredient (API) nucleophilic_substitution->api

Caption: Synthetic workflow from 4-(3-Phenylpropyl)pyridine to a pharmaceutical intermediate.

General Utility of 2-chloro-4-(3-phenylpropyl)pyridine in Drug Synthesis

G cluster_nucleophiles Nucleophiles cluster_products Potential Pharmaceutical Scaffolds chloro_intermediate 2-chloro-4-(3-phenylpropyl)pyridine amine Amines (R-NH₂) chloro_intermediate->amine alcohol Alcohols (R-OH) chloro_intermediate->alcohol thiol Thiols (R-SH) chloro_intermediate->thiol amino_pyridine 2-Amino-pyridine Derivatives amine->amino_pyridine Substitution pyridyl_ether 2-Pyridyl Ether Derivatives alcohol->pyridyl_ether Substitution pyridyl_thioether 2-Pyridyl Thioether Derivatives thiol->pyridyl_thioether Substitution

Caption: Versatility of the 2-chloro intermediate in generating diverse molecular scaffolds.

Representative Signaling Pathway: Kinase Inhibition

Many pyridine-containing molecules function as kinase inhibitors, crucial in cancer therapy and the treatment of inflammatory diseases. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response inhibitor Pyridine-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway targeted by pyridine-based inhibitors.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of functionalized pyridine derivatives. Its conversion to 2-chloro-4-(3-phenylpropyl)pyridine provides a key pharmaceutical intermediate that opens avenues for the creation of a diverse range of molecules with potential therapeutic applications. The protocols and data presented herein offer a practical guide for researchers in the field of medicinal chemistry and drug development to utilize this versatile building block in their synthetic endeavors.

References

Application of 4-(3-Phenylpropyl)pyridine 1-oxide in Electrochemical Analysis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches for the application of 4-(3-Phenylpropyl)pyridine 1-oxide in electrochemical analysis did not yield any specific experimental protocols, quantitative data, or established analytical methods. The available research primarily focuses on its parent compound, 4-(3-Phenylpropyl)pyridine (PPP) , and the general electrochemical properties of pyridine N-oxides as a class. This document summarizes the findings on these related compounds to provide context and potential avenues for future research, while clearly stating the absence of direct data for this compound in electrochemical applications.

Electrochemical Applications of the Parent Compound: 4-(3-Phenylpropyl)pyridine (PPP)

The non-oxidized form, 4-(3-phenylpropyl)pyridine (PPP), has been utilized in the field of electrochemistry, particularly in studies involving three-phase boundary systems. In this setup, a microdroplet of an organic liquid containing a redox-active species is immobilized on an electrode surface and immersed in an aqueous electrolyte. PPP serves as the organic solvent for these microdroplets.

The primary application of PPP in this context is to facilitate the study of ion transfer processes across the liquid-liquid interface that are coupled to electrochemical reactions.[1][2] For instance, research has been conducted on the electrochemically driven transfer of carboxylate anions at the PPP-aqueous electrolyte interface.[2] Furthermore, PPP has been used as a medium to investigate the redox behavior of water-insoluble transition metal complexes, such as cobalt tetraphenylporphyrin (CoTPP).[1] In these systems, the electrochemical characteristics are significantly influenced by the ion exchange occurring at the liquid-liquid interface.[1]

The general experimental workflow for three-phase boundary electrochemistry using a compound like PPP is illustrated below.

G cluster_prep Electrode & Solution Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis prep_electrode Prepare Working Electrode (e.g., Graphite) immobilize Immobilize PPP Microdroplet on Electrode Surface prep_electrode->immobilize prep_organic Dissolve Redox Probe in 4-(3-Phenylpropyl)pyridine (PPP) prep_organic->immobilize prep_aqueous Prepare Aqueous Electrolyte Solution immerse Immerse Electrode in Aqueous Electrolyte prep_aqueous->immerse immobilize->immerse setup_cell Assemble Three-Electrode Cell (Working, Reference, Counter) immerse->setup_cell run_analysis Perform Electrochemical Analysis (e.g., Cyclic Voltammetry) setup_cell->run_analysis acquire_data Acquire Current-Potential Data run_analysis->acquire_data analyze_voltammogram Analyze Voltammogram for Redox Peaks & Ion Transfer acquire_data->analyze_voltammogram

General workflow for three-phase boundary electrochemistry.

General Electrochemical Behavior of Pyridine N-Oxides

While no specific data exists for this compound, the broader class of pyridine N-oxides has been investigated in electrochemical contexts. These studies provide insights into the potential redox properties of the N-oxide functional group.

Pyridine N-oxides can act as electrochemical hydrogen atom transfer (HAT) mediators.[3] By modifying the substituents on the pyridine ring, their oxidation potential and O-H bond dissociation energy can be fine-tuned, allowing for the selective oxygenation of C-H bonds.[3] This suggests that the N-oxide moiety is redox-active and could potentially be used in electrocatalytic applications.

Furthermore, pyridine N-oxide derivatives have been explored as components in photoanodes for light-driven water oxidation, mimicking aspects of photosystem II.[4] In such systems, the pyridine N-oxide can act as an efficient electron transfer relay.[4] The electrochemical oxidation of pyridine N-oxides can also lead to the formation of stable radical cations.[5]

Conclusion and Future Outlook

Currently, there is a significant gap in the scientific literature regarding the application of this compound in electrochemical analysis. No published studies provide the necessary data to create detailed application notes or experimental protocols for its use in this field.

However, based on the research into its parent compound, PPP, and the general electrochemical properties of pyridine N-oxides, several potential areas of investigation for this compound can be proposed:

  • As a Redox Mediator: Its potential to undergo reversible oxidation/reduction could be explored for applications in mediated electrochemical sensing or electrosynthesis.

  • In Modified Electrodes: The compound could potentially be used to modify electrode surfaces to impart specific catalytic or recognition properties.

  • In Photoelectrochemical Systems: Drawing from the behavior of other pyridine N-oxides, its role in photoelectrochemical cells could be investigated.

Researchers interested in the electrochemical applications of this compound will need to conduct foundational research to characterize its electrochemical behavior, including determining its redox potentials, reaction kinetics, and stability under various conditions. Such studies would be the first step toward developing any potential analytical applications.

References

Troubleshooting & Optimization

strategies to improve yield in 4-(3-Phenylpropyl)pyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-oxidation of 4-(3-Phenylpropyl)pyridine?

A1: The most prevalent methods for the N-oxidation of 4-(3-phenylpropyl)pyridine involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a carboxylic acid like acetic acid.[1][2] The choice of reagent can depend on factors such as scale, desired reaction time, and safety considerations.

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields for this compound are not widely reported in the literature, analogous N-oxidations of 4-substituted pyridines suggest that yields can range from moderate to high (60-90%), depending on the chosen method and optimization of reaction conditions. For instance, the oxidation of pyridine itself using peracetic acid can yield 78-83% of the corresponding N-oxide.[1]

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is significantly more polar than the starting material, 4-(3-phenylpropyl)pyridine. A suitable eluent system, such as a mixture of dichloromethane and methanol (e.g., 10:1), will show a clear separation between the starting material (higher Rf) and the N-oxide product (lower Rf). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, several side reactions can occur. When using m-CPBA, the primary byproduct is m-chlorobenzoic acid, which can complicate purification.[3] With hydrogen peroxide and acetic acid, over-oxidation is generally not a major concern for simple pyridines, but the reaction is exothermic and requires careful temperature control.[1] For substrates with alkyl side chains, there is a potential for oxidation at the benzylic position, although N-oxidation is generally favored due to the higher nucleophilicity of the pyridine nitrogen.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of oxidizing agent: The oxidizing agent (e.g., m-CPBA, H₂O₂) may have decomposed before or during the reaction. 3. Incorrect stoichiometry: Insufficient amount of the oxidizing agent.1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 2. Use fresh, high-purity oxidizing agents. The purity of commercial m-CPBA can vary. 3. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.
Presence of Unreacted Starting Material 1. Insufficient oxidizing agent. 2. Reaction not run to completion. 1. Add an additional portion of the oxidizing agent and continue to monitor by TLC. 2. Increase the reaction time or temperature as needed, while being mindful of potential side reactions.
Difficult Purification 1. Presence of m-chlorobenzoic acid (from m-CPBA): This byproduct is polar and can co-elute with the product during column chromatography. 2. Product is highly polar and water-soluble: This can lead to losses during aqueous work-up.1. After the reaction is complete, cool the reaction mixture to 0°C to precipitate out the m-chlorobenzoic acid. Filter the solid and then proceed with an aqueous work-up. Alternatively, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.[3] 2. During the aqueous work-up, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform) to ensure complete extraction of the N-oxide.
Reaction is Too Exothermic The N-oxidation of pyridines is an exothermic process. [1]1. Add the oxidizing agent portion-wise or via a dropping funnel to control the rate of addition. 2. Conduct the reaction in an ice bath to maintain a low and stable temperature, especially during the addition of the oxidant.

Experimental Protocols

Protocol 1: N-Oxidation using m-CPBA

This protocol is adapted from general procedures for the N-oxidation of substituted pyridines.

Materials:

  • 4-(3-Phenylpropyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-(3-Phenylpropyl)pyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is a classic and cost-effective method for pyridine N-oxidation.[1]

Materials:

  • 4-(3-Phenylpropyl)pyridine

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • In a round-bottom flask, add 4-(3-Phenylpropyl)pyridine (1.0 eq) to glacial acetic acid.

  • With vigorous stirring, slowly add hydrogen peroxide (30% aq. solution, 1.5 eq) to the mixture. The addition is exothermic, and the temperature should be maintained between 60-70°C using a water bath.

  • After the addition is complete, continue to heat the mixture at 70°C for 3-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess acetic acid and water under reduced pressure.

  • The residue can be purified by vacuum distillation or by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of N-Oxidation Methods for 4-Substituted Pyridines

Oxidizing AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBA4-PhenylpyridineDichloromethanert4-6~85-95General Protocol
H₂O₂ / Acetic AcidPyridineAcetic Acid70-80378-83[1]

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

Experimental Workflow for m-CPBA Oxidation

mCPBA_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-(3-Phenylpropyl)pyridine in DCM B Cool to 0°C A->B C Add m-CPBA portion-wise B->C D Stir at rt for 4-6h C->D E Cool to 0°C and filter D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Concentrate H->I J Column Chromatography I->J K Obtain Pure Product J->K

Caption: Workflow for the N-oxidation using m-CPBA.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is starting material present? Start->Q1 A1 Increase reaction time/temp Q1->A1 Yes A2 Add more oxidizing agent Q1->A2 Yes Q2 Was the oxidizing agent fresh? Q1->Q2 No End Yield Improved A1->End A2->End A3 Use fresh reagent Q2->A3 No A4 Check stoichiometry Q2->A4 Yes A3->End Q3 Any issues during work-up? A4->Q3 A5 Re-extract aqueous layers Q3->A5 Yes A6 Optimize purification Q3->A6 Yes Q3->End No A5->End A6->End

Caption: Troubleshooting guide for low product yield.

References

identifying common side reactions during 4-(3-Phenylpropyl)pyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
TR-01 Incomplete conversion of starting material - Insufficient amount of oxidizing agent.- Reaction time is too short.- Reaction temperature is too low.- Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or peracetic acid) incrementally.- Extend the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature, while monitoring for side product formation.
TR-02 Formation of unknown impurities - Presence of impurities in the starting material, such as 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1]- Over-oxidation of the desired product.- Side reactions involving the solvent or residual moisture.- Purify the starting 4-(3-phenylpropyl)pyridine by distillation or column chromatography prior to oxidation.- Use a minimal excess of the oxidizing agent and maintain the recommended reaction temperature.- Ensure the use of anhydrous solvents and reagents.
TR-03 Product is difficult to purify - Co-elution of the product with the carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA).- The product is hygroscopic and retains water.[2]- Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up to remove acidic byproducts.- After purification, dry the product under high vacuum. Azeotropic distillation with toluene can also be effective for removing water.[2]
TR-04 Low isolated yield - Loss of product during aqueous work-up due to its partial water solubility.- Decomposition of the product during purification.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction.- Use moderate temperatures during solvent removal and purification to avoid decomposition.
TR-05 Formation of a hydroxylated pyridine byproduct - Reaction of the N-oxide with acetic anhydride, which can be present when using peracetic acid generated in situ from acetic acid and hydrogen peroxide.[3]- If using peracetic acid, consider using a pre-formed solution to minimize the presence of acetic anhydride.- Alternatively, use m-CPBA as the oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the synthesis of this compound?

A1: The most commonly employed oxidizing agents for the N-oxidation of pyridines are meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[4][5] Peracetic acid can be used as a prepared solution or generated in situ from hydrogen peroxide and acetic acid.[4][5]

Q2: What is the primary byproduct when using m-CPBA and how can I remove it?

A2: When m-CPBA is used as the oxidizing agent, the primary byproduct is meta-chlorobenzoic acid.[6] This can be effectively removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate or sodium carbonate, during the work-up procedure.

Q3: My starting material, 4-(3-phenylpropyl)pyridine, is not pure. What are the likely impurities?

A3: A potential impurity from the synthesis of 4-(3-phenylpropyl)pyridine is 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1] It is recommended to purify the starting material, for example by vacuum distillation, before proceeding with the N-oxidation to avoid the formation of the corresponding di-N-oxide impurity.

Q4: I observe the formation of a byproduct that appears to be a pyridone. What could be the cause?

A4: The formation of a pyridone (a hydroxylated pyridine derivative) can occur if the pyridine N-oxide reacts with acetic anhydride.[3] This is more likely to be an issue when using peracetic acid generated in situ from acetic acid and hydrogen peroxide, as acetic anhydride can be present. To avoid this, you can use a pre-formed solution of peracetic acid or switch to m-CPBA as the oxidant.

Q5: The final product is an oil/gummy solid even after purification. What should I do?

A5: Pyridine N-oxides can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] If you obtain an oil or gummy solid, it is likely due to the presence of water. Drying the product under high vacuum for an extended period should yield a solid. Azeotropic distillation with a solvent like toluene can also be an effective method for water removal.[2]

Experimental Protocol: Synthesis of this compound using m-CPBA

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-(3-Phenylpropyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.3 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford this compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.

ParameterCondition A (Optimized)Condition B (Sub-optimal)
Starting Material Purity >99%~95% (contains 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl)
Oxidizing Agent m-CPBA (1.1 eq)Peracetic acid (in situ, 1.5 eq)
Reaction Time 3 hours6 hours
Isolated Yield 85-95%60-70%
Product Purity (by HPLC) >98%~90% (contains hydroxylated byproduct)

Visualizations

Main_Reaction_Pathway start 4-(3-Phenylpropyl)pyridine product This compound start->product Oxidation oxidant m-CPBA byproduct m-Chlorobenzoic acid oxidant->byproduct Reduction

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway start This compound intermediate Acetoxypyridinium Intermediate start->intermediate Acetylation reagent Acetic Anhydride reagent->intermediate side_product Hydroxypyridine/Pyridone intermediate->side_product Hydrolysis

Caption: Side reaction leading to the formation of a hydroxylated byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Incomplete Conversion? start->check_conversion adjust_conditions Increase Oxidant/Time/Temp check_conversion->adjust_conditions Yes check_impurities Unknown Impurities? check_conversion->check_impurities No end Successful Synthesis adjust_conditions->end purify_sm Purify Starting Material check_impurities->purify_sm Yes check_byproduct Hydroxylated Byproduct? check_impurities->check_byproduct No purify_sm->end change_oxidant Switch to m-CPBA check_byproduct->change_oxidant Yes purification_issue Purification Difficulty? check_byproduct->purification_issue No change_oxidant->end workup_drying Optimize Work-up & Drying purification_issue->workup_drying Yes purification_issue->end No workup_drying->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 4-(3-Phenylpropyl)pyridine 1-oxide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 4-(3-Phenylpropyl)pyridine 1-oxide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography. For analysis of purity, High-Performance Liquid Chromatography (HPLC) is often employed and can be adapted for preparative purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include:

  • Unreacted 4-(3-phenylpropyl)pyridine: The starting material for the N-oxidation reaction.

  • Over-oxidation byproducts: Although less common for pyridine N-oxides, depending on the oxidant used.

  • Solvent residues: From the reaction or initial work-up steps.

  • Reagents from the oxidation step: For instance, residual m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting the appropriate purification strategy.

PropertyValueReference
Molecular FormulaC₁₄H₁₅NO[1][2]
Molecular Weight213.28 g/mol [1]
AppearanceSolid[1]
Melting Point58-65 °C[1][2]
Purity (Commercial)~95%[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for recrystallization (poor solubility).Select a more polar solvent or a solvent mixture. Good recrystallization solvents typically dissolve the compound well at elevated temperatures but poorly at room temperature.[3]
Compound "oils out" instead of forming crystals upon cooling. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a solvent with a lower boiling point. Seeding with a pure crystal can also help.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure after recrystallization. The impurity has similar solubility properties to the product.Consider a preliminary purification step like column chromatography to remove the bulk of the impurity before recrystallization. Activated charcoal can sometimes be used to remove colored impurities.
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor separation of the product from impurities (overlapping peaks). The eluent system is not optimized.Adjust the polarity of the eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. A gradual increase in polarity (gradient elution) may be necessary.
The compound is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.Increase the polarity of the eluent. For strongly basic compounds like pyridine N-oxides, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve elution by competing for active sites on the silica gel.
Streaking or tailing of the product band. The column is overloaded, or the compound is interacting too strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. As mentioned above, adding a small amount of triethylamine to the eluent can mitigate strong interactions with silica gel.

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., heptane, toluene, ethyl acetate, or mixtures thereof) at room and elevated temperatures to find a suitable system. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal eluent system can be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column, collecting fractions. Monitor the separation using TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom TLC TLC Recrystallization->TLC ColumnChrom->TLC HPLC HPLC TLC->HPLC NMR NMR Spectroscopy HPLC->NMR PureProduct Pure this compound NMR->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling OilingOut Oils Out Cooling->OilingOut CrystalsForm Crystals Form Cooling->CrystalsForm Solution1 Add Co-solvent or Use Lower Boiling Point Solvent OilingOut->Solution1 FilterDry Filter and Dry CrystalsForm->FilterDry Solution1->Cooling

Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.

References

assessing the stability of 4-(3-Phenylpropyl)pyridine 1-oxide in various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(3-Phenylpropyl)pyridine 1-oxide under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a hygroscopic solid that is generally stable under recommended storage conditions, which include a dry, well-ventilated place at ambient temperature in a tightly sealed container.[1] Exposure to air or moisture for prolonged periods should be avoided.[1] Like other pyridine N-oxides, its stability can be compromised by high temperatures, UV light, and certain chemical reagents.

Q2: How does pH affect the stability of this compound?

Pyridine N-oxides are much weaker bases than their parent pyridines. The pKa of protonated pyridine-N-oxide is approximately 0.8.[2] In strongly acidic conditions, the N-oxide oxygen can be protonated. This protonated species can influence the reactivity and stability of the molecule, making the pyridine ring more susceptible to certain nucleophilic attacks, although it deactivates it towards electrophilic substitution. Stability in strongly basic conditions should also be evaluated, as it may promote certain degradation pathways.

Q3: Is this compound sensitive to light?

Yes, pyridine N-oxides can be photochemically active.[3][4] Irradiation with UV light can lead to rearrangements or deoxygenation.[3][5] It is advisable to protect reactions and stored solutions containing this compound from light, especially if unexpected byproducts are observed.

Q4: What are the expected thermal decomposition products?

Thermal decomposition of pyridine N-oxide complexes can lead to the loss of the N-oxide ligand.[6] For this compound, thermal stress may lead to deoxygenation to form 4-(3-phenylpropyl)pyridine or other degradation products. Hazardous decomposition products upon heating can include nitrogen oxides, carbon dioxide, and carbon monoxide.[1]

Troubleshooting Guides

Issue 1: My reaction mixture containing this compound turned a different color and I'm seeing an unexpected, less polar spot on my TLC.

  • Possible Cause: Deoxygenation of the N-oxide to the corresponding pyridine, 4-(3-phenylpropyl)pyridine. This is a common reaction for pyridine N-oxides, especially in the presence of reducing agents or upon heating.[7][8]

  • Troubleshooting Steps:

    • Re-evaluate Reagents: Check if any of your reagents have reducing properties (e.g., certain metals, phosphines, or boranes).

    • Control Reaction Temperature: Avoid excessive heating. Run the reaction at a lower temperature if possible.

    • Inert Atmosphere: If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential redox reactions with atmospheric components.

    • Analytical Confirmation: Isolate the byproduct and characterize it by NMR and MS to confirm if it is the deoxygenated product.

Issue 2: I am observing the formation of chlorinated or other halogenated byproducts.

  • Possible Cause: Pyridine N-oxides can react with reagents like phosphorus oxychloride (POCl₃) or acetyl chloride to introduce substituents onto the pyridine ring, typically at the 2- and 4-positions.[2][7][9]

  • Troubleshooting Steps:

    • Avoid Activating Reagents: If halogenation is not the desired outcome, avoid using reagents like POCl₃, SOCl₂, or other acyl halides that can activate the N-oxide for nucleophilic attack.

    • Solvent Choice: Be mindful of the reactivity of your solvent, especially at elevated temperatures.

    • Product Identification: Characterize the halogenated byproduct to understand the regioselectivity of the side reaction.

Issue 3: My yield is low, and I have a complex mixture of byproducts after a reaction performed in the presence of light.

  • Possible Cause: Photochemical decomposition or rearrangement of the pyridine N-oxide.[3][4] The excited state of pyridine N-oxides can lead to various products.[3]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment in a flask wrapped in aluminum foil or in a dark room to exclude light.

    • Quantum Yield: If the reaction is intended to be photochemical, the quantum yield might be low, leading to a mixture of starting material and products.[5] Consider adjusting the wavelength or irradiation time.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on the general behavior of pyridine N-oxides. This data is illustrative and should be confirmed by experimental analysis.

ConditionReagent/StressExpected StabilityPotential Degradation Products
Thermal 100°C in Toluene, 24hModerate4-(3-Phenylpropyl)pyridine, unidentified polymers
Acidic 1M HCl (aq), 25°C, 24hLow to ModerateRing-substituted products, parent pyridine
Basic 1M NaOH (aq), 25°C, 24hModeratePotential for ring-opening under harsh conditions
Reductive H₂, Pd/C, 25°C, 12hLow4-(3-Phenylpropyl)pyridine
Oxidative m-CPBA, 25°C, 12hHighGenerally stable to further oxidation
Photochemical UV light (350 nm), 6hLowIsomeric rearrangement products, deoxygenated pyridine

Experimental Protocols

Protocol 1: Assessing Thermal Stability

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-boiling point solvent (e.g., toluene or DMF).

  • Initial Analysis: Analyze the initial concentration and purity of the solution using a calibrated HPLC-UV method.

  • Incubation: Seal the solution in a vial and place it in a temperature-controlled heating block at various temperatures (e.g., 60°C, 80°C, 100°C).

  • Time-Point Analysis: At specific time points (e.g., 1, 4, 8, 24 hours), remove an aliquot of the solution, cool to room temperature, and analyze by HPLC-UV.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.

Protocol 2: Assessing pH Stability

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 0.1 mg/mL. Incubate at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), analyze the samples by HPLC-UV.

  • Data Analysis: Determine the percentage of the compound remaining at each pH and time point to assess its stability profile across the pH range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start Start prep_solution Prepare Solution of This compound start->prep_solution thermal Thermal Stress prep_solution->thermal photochemical Photochemical Stress prep_solution->photochemical ph pH Stress prep_solution->ph hplc HPLC-UV Analysis thermal->hplc photochemical->hplc ph->hplc lcms LC-MS for Byproduct ID hplc->lcms If degradation observed end Stability Profile hplc->end lcms->end

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Resulting Products main This compound deoxygenation Deoxygenation main->deoxygenation Reducing Agent / Heat rearrangement Photochemical Rearrangement main->rearrangement UV Light substitution Ring Substitution main->substitution Electrophilic Reagents (e.g., POCl3) pyridine 4-(3-Phenylpropyl)pyridine deoxygenation->pyridine isomers Isomeric Products (e.g., oxaziridines) rearrangement->isomers substituted Substituted Pyridines (e.g., 2-chloro derivative) substitution->substituted

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Catalyst Loading with 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) in catalytic reactions. The focus is on optimizing catalyst loading to enhance reaction efficiency and sustainability.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading in reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Reaction Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to effectively drive the reaction. 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[1] 3. Ineffective P3NO Concentration: The concentration of P3NO may be too low to adequately stabilize the catalyst or facilitate the reaction.[2][3] 4. Poor Solubility of P3NO: P3NO is a solid and may not have fully dissolved, preventing its effective participation in the reaction.1. Increase Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1 mol%) to find the optimal concentration. 2. Optimize P3NO Concentration: Ensure an adequate concentration of P3NO is present. A common starting point is a 1:1 molar ratio relative to the catalyst.[1] 3. Confirm P3NO Dissolution: Visually inspect the reaction mixture to ensure all P3NO has dissolved. Gentle heating or extended stirring prior to adding other reagents may be necessary. 4. Monitor for Catalyst Degradation: Observe for color changes in the reaction mixture that may indicate catalyst decomposition. Consider running the reaction at a lower temperature or for a shorter duration.[1]
Decreased Enantioselectivity 1. Non-Optimal Catalyst to P3NO Ratio: While P3NO itself does not directly influence enantioselectivity, an incorrect ratio can affect the stability and activity of the chiral catalyst, indirectly impacting stereochemical control.[2][4] 2. Catalyst Degradation: Decomposition of the chiral catalyst can lead to the formation of non-selective catalytic species.[1]1. Systematic Optimization of P3NO Concentration: Perform a series of experiments varying the P3NO concentration (e.g., 0.5 to 2.0 equivalents relative to the catalyst) while keeping the catalyst loading constant to identify the optimal ratio for maintaining high enantioselectivity. 2. Ensure Reaction Homogeneity: Confirm that both the catalyst and P3NO are fully dissolved to maintain a consistent catalytic environment.
Reaction Rate is Too Slow 1. Sub-Optimal P3NO Concentration: P3NO is known to increase the rate of certain reactions, such as the Jacobsen epoxidation. An insufficient amount will result in a slower reaction.[2][3] 2. Low Catalyst Loading: A very low catalyst concentration will naturally lead to a slower reaction rate.1. Increase P3NO Concentration: Gradually increase the amount of P3NO to enhance the reaction rate. Monitor the reaction progress to find the concentration that provides the desired rate without inducing side reactions.[2] 2. Balance Catalyst and P3NO Loading: If the reaction rate is a primary concern, a slightly higher catalyst loading in conjunction with an optimized P3NO concentration may be necessary.
Difficulty in Reducing Catalyst Loading Below 1 mol% 1. Insufficient Catalyst Stabilization: At very low concentrations, the catalyst may be more susceptible to deactivation. P3NO is crucial for stabilization in these conditions.[2][3] 2. Inefficient Oxidant Transport: In biphasic reactions, P3NO can act as a phase-transfer agent for the oxidant. Low P3NO levels can hinder this transport, reducing reaction efficiency at low catalyst loadings.[2]1. Optimize P3NO for High Dilution: When targeting very low catalyst loadings (<1 mol%), the role of P3NO as a stabilizer is critical. Experiment with slightly super-stoichiometric amounts of P3NO relative to the catalyst (e.g., 1.1 to 1.5 equivalents) to enhance stability.[2] 2. Ensure Efficient Mixing: In biphasic systems, vigorous stirring is essential to maximize the phase-transfer capabilities of P3NO.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (P3NO) in catalysis?

A1: this compound primarily functions as an axial ligand and a catalyst stabilizer, particularly in asymmetric epoxidation reactions catalyzed by manganese-salen complexes like Jacobsen's catalyst.[2][3] Its key roles are to:

  • Increase the rate of the reaction.[2]

  • Stabilize the catalyst, which in turn allows for a reduction in catalyst loading, often to less than 1 mol%.[2][3]

  • In certain biphasic reactions, it can assist in transporting the oxidant into the organic phase.[2]

Q2: How does P3NO affect the enantioselectivity of a reaction?

A2: P3NO does not directly participate in the stereochemical control of the reaction and generally does not affect the enantioselectivity.[2][4] However, by stabilizing the active chiral catalyst, it helps to maintain a consistent catalytic environment, which is essential for achieving high enantioselectivity over the course of the reaction.

Q3: What is a good starting point for the P3NO to catalyst molar ratio?

A3: A common starting point for optimizing the P3NO concentration is a 1:1 molar ratio with the catalyst.[1] The optimal ratio can vary depending on the specific reaction, substrate, and desired outcome. It is recommended to perform a systematic optimization by varying this ratio.

Q4: Can using too much P3NO be detrimental to the reaction?

A4: While P3NO is beneficial, an excessive concentration could potentially lead to catalyst inhibition by occupying active sites or leading to the formation of less active catalyst species. It is therefore important to determine the optimal concentration through experimentation.

Q5: What are the signs of catalyst degradation when using P3NO?

A5: Even with the stabilizing effect of P3NO, catalyst degradation can occur.[1] Signs to watch for include:

  • A change in the color of the reaction mixture (e.g., from a dark brown to a lighter yellow or colorless solution in the case of Jacobsen's catalyst).

  • A stall in the reaction progress, as monitored by techniques like TLC or GC.

  • A decrease in enantioselectivity in the product.

Experimental Protocols

General Protocol for Optimizing Catalyst and P3NO Loading in the Asymmetric Epoxidation of Indene

This protocol is based on the well-established Jacobsen-Katsuki epoxidation.

Materials:

  • (R,R)-Jacobsen's catalyst (manganese-salen complex)

  • This compound (P3NO)

  • Indene (substrate)

  • Dichloromethane (DCM, solvent)

  • Sodium hypochlorite (NaOCl, oxidant), buffered to pH 11.3

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of (R,R)-Jacobsen's catalyst in DCM (e.g., 1 mg/mL).

    • Prepare a stock solution of P3NO in DCM (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in DCM.

  • Reaction Setup:

    • In a series of reaction vials, add the desired amount of the catalyst stock solution to achieve the target catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

    • To each vial, add the corresponding amount of the P3NO stock solution to achieve the desired molar ratio relative to the catalyst (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).

    • Add DCM to each vial to reach the desired reaction concentration.

    • Add the internal standard to each vial.

  • Reaction Execution:

    • Cool the vials to 0 °C in an ice bath.

    • Add the indene substrate to each vial.

    • Initiate the reaction by adding the buffered NaOCl solution.

    • Stir the reactions vigorously at 0 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.

    • Once the reaction is complete (or has reached a desired endpoint), quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the crude product mixture by chiral GC to determine the yield (relative to the internal standard) and the enantiomeric excess (% ee).

Data Presentation

The following table provides a template for summarizing the results of an optimization study.

EntryCatalyst Loading (mol%)P3NO (equivalents)Reaction Time (h)Yield (%)Enantiomeric Excess (% ee)
12.01.049295
21.01.049095
30.51.048594
41.00.547593
51.01.549195

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_catalyst Prepare Catalyst Stock Solution setup Set up Reaction Vials (Vary Catalyst & P3NO Loading) prep_catalyst->setup prep_p3no Prepare P3NO Stock Solution prep_p3no->setup prep_substrate Prepare Substrate & Internal Standard add_substrate Add Substrate prep_substrate->add_substrate cool Cool to 0 °C setup->cool cool->add_substrate initiate Initiate with Oxidant add_substrate->initiate stir Vigorous Stirring initiate->stir monitor Monitor Reaction (TLC/GC) stir->monitor workup Quench and Work-up monitor->workup analyze Analyze by Chiral GC (Yield & % ee) workup->analyze evaluate Evaluate Results analyze->evaluate determine_optimal Determine Optimal Conditions evaluate->determine_optimal

Caption: Experimental workflow for optimizing catalyst and P3NO loading.

Troubleshooting_Logic cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed low_conversion Low Conversion start->low_conversion low_ee Low Enantioselectivity start->low_ee slow_rate Slow Reaction Rate start->slow_rate cause_catalyst Insufficient/Deactivated Catalyst low_conversion->cause_catalyst cause_p3no Non-Optimal P3NO Conc. low_conversion->cause_p3no cause_solubility Poor Solubility low_conversion->cause_solubility low_ee->cause_catalyst low_ee->cause_p3no slow_rate->cause_catalyst slow_rate->cause_p3no solution_inc_cat Increase Catalyst Loading cause_catalyst->solution_inc_cat solution_monitor_deg Monitor for Degradation cause_catalyst->solution_monitor_deg solution_opt_p3no Optimize P3NO Conc. cause_p3no->solution_opt_p3no solution_ensure_diss Ensure Complete Dissolution cause_solubility->solution_ensure_diss

Caption: Troubleshooting logic for catalyst loading optimization.

References

understanding the degradation pathways of 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-phenylpropyl)pyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the known chemistry of pyridine N-oxides. The primary pathways to consider are:

  • Deoxygenation: This is a common reaction for pyridine N-oxides, resulting in the formation of the parent pyridine, 4-(3-phenylpropyl)pyridine. This can be induced by various reducing agents or photocatalytic conditions.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of pyridine N-oxides. The N-O bond can undergo cleavage upon photoexcitation.[3] For pyridine compounds in general, photocatalytic degradation, often facilitated by catalysts like ZnO or TiO2, can occur, especially under acidic conditions.[4]

  • Thermal Decomposition: At elevated temperatures, pyridine N-oxides can decompose. The specific products will depend on the temperature and the presence of other reagents. For some pyridine N-oxide complexes, thermal decomposition can lead to the loss of the N-oxide ligand.[5] For pyridine itself, thermal decomposition can lead to products like benzene, benzonitrile, and acetonitrile.

  • Metabolic N-oxidation and subsequent metabolism: In biological systems, pyridines can undergo N-oxidation.[6] The resulting N-oxides can then be further metabolized. While the specific metabolic fate of this compound is not detailed, general metabolic pathways for pyridine derivatives involve hydroxylation of the pyridine ring.[7][8]

Q2: What are the likely degradation products of this compound?

Based on the potential degradation pathways, the following degradation products could be anticipated:

  • 4-(3-Phenylpropyl)pyridine: The deoxygenated parent compound is a highly probable degradation product.

  • Hydroxylated derivatives: Hydroxylation of the pyridine or phenyl ring could occur, particularly in metabolic or oxidative conditions. For instance, 2,5-dihydroxypyridine has been identified as an intermediate in the degradation of other pyridine derivatives.[8]

  • Ring-opened products: Under more strenuous conditions, such as strong oxidation or high-energy radiation, the pyridine ring may open.

  • Side-chain oxidation products: The propyl chain could undergo oxidation to form alcohols, ketones, or carboxylic acids.

Q3: How can I monitor the degradation of this compound in my experiments?

Several analytical techniques are suitable for monitoring the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9][10] UV detection is suitable as the pyridine and phenyl rings are chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown degradation products.[11] It provides both chromatographic separation and mass information for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful tool.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the parent compound and its degradation products, especially when authentic standards are available for comparison.[13][14]

Troubleshooting Guides

Problem 1: My this compound sample shows signs of degradation upon storage.

  • Possible Cause: Pyridine N-oxides can be hygroscopic and may degrade in the presence of moisture and light.[15]

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound in a tightly sealed container, in a cool, dark, and dry place. A desiccator is recommended.

    • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon).

    • Purification: If degradation is suspected, the compound can be purified. Recrystallization or sublimation under vacuum are potential methods.[15] Azeotropic distillation with toluene can be used to remove water.[15]

Problem 2: I am observing unexpected peaks in my HPLC chromatogram during my experiment.

  • Possible Cause: These could be degradation products formed during your experiment.

  • Troubleshooting Steps:

    • Run a Control: Analyze a sample of your this compound standard that has not been subjected to the experimental conditions to confirm its initial purity.

    • Forced Degradation Study: To tentatively identify the source of the new peaks, perform a forced degradation study.[16][17][18][19] Expose your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help you to understand the degradation profile and to see if any of the new peaks in your experiment match the degradation products from the forced degradation study.

    • LC-MS Analysis: If the identity of the new peaks is critical, perform LC-MS analysis to obtain mass information and aid in their identification.

Problem 3: My reaction involving this compound is giving low yields or unexpected side products.

  • Possible Cause: The N-oxide functionality can participate in side reactions, or the compound may be degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Conditions: Review your reaction conditions. High temperatures, strong acids or bases, or the presence of strong oxidizing or reducing agents could be causing degradation.

    • Protecting Groups: If the N-oxide is interfering with the desired reaction, consider protecting it or using the parent pyridine and performing the N-oxidation as a final step.

    • Deoxygenation: Be aware of potential deoxygenation of the N-oxide to the parent pyridine, which may have different reactivity in your system.

    • Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. This can provide valuable information about the undesired reaction pathways.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes. A typical starting point could be 95% A, ramping to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.[10]

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Keep the solid compound in an oven at a temperature below its melting point (e.g., 50-70 °C) for a specified time.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a specified time.

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]

Data Presentation

Table 1: Potential Degradation Products of this compound and Analytical Methods for their Detection.

Potential Degradation ProductStructureSuggested Analytical Method
4-(3-Phenylpropyl)pyridineC₁₄H₁₅NHPLC-UV, LC-MS, GC-MS
Hydroxylated derivativese.g., C₁₄H₁₅NO₂LC-MS
Side-chain oxidation productse.g., C₁₄H₁₅NO₂, C₁₄H₁₃NO₂LC-MS, GC-MS
Ring-opened productsVariousLC-MS, GC-MS

Visualizations

Degradation_Pathways This compound This compound Deoxygenation Deoxygenation This compound->Deoxygenation Reduction Photodegradation Photodegradation This compound->Photodegradation Light (UV) Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Heat Metabolism_Oxidation Metabolism_Oxidation This compound->Metabolism_Oxidation Oxidative Stress 4-(3-Phenylpropyl)pyridine 4-(3-Phenylpropyl)pyridine Deoxygenation->4-(3-Phenylpropyl)pyridine Ring_Opened_Products Ring_Opened_Products Photodegradation->Ring_Opened_Products Thermal_Decomposition->Ring_Opened_Products Hydroxylated_Derivatives Hydroxylated_Derivatives Metabolism_Oxidation->Hydroxylated_Derivatives Side_Chain_Oxidation Side_Chain_Oxidation Metabolism_Oxidation->Side_Chain_Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Start Start Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Experimental_Sample Experimental Sample Start->Experimental_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Experimental_Sample->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks Identify_Degradants Identify Degradation Products LCMS_Analysis->Identify_Degradants Determine_Pathways Determine Degradation Pathways Identify_Degradants->Determine_Pathways

Caption: Workflow for investigating the degradation of this compound.

References

influence of solvents on the efficacy of 4-(3-Phenylpropyl)pyridine 1-oxide catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(3-Phenylpropyl)pyridine 1-oxide in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound, often abbreviated as P3NO, primarily functions as an axial ligand or co-catalyst in metal-catalyzed reactions, notably in manganese-salen catalyzed asymmetric epoxidations.[1][2] Its key roles are to:

  • Increase the reaction rate: P3NO has been shown to accelerate the rate of epoxidation.[1]

  • Stabilize the catalyst: It helps in stabilizing the primary catalyst, such as a manganese-salen complex.[1]

  • Enhance oxidant transfer: In biphasic systems, it can facilitate the transport of the oxidant (e.g., HOCl from aqueous NaOCl) into the organic phase where the reaction occurs.[1]

Q2: How does this compound affect the enantioselectivity of a reaction?

A2: In the context of the Jacobsen-Katsuki epoxidation of indene, this compound has been observed to increase the reaction rate without negatively impacting the enantioselectivity.[1] However, in other systems, the addition of a pyridine N-oxide derivative as a co-ligand has been noted to increase enantiomeric excesses. The effect on enantioselectivity can be substrate-dependent.

Q3: In which solvent systems is this compound typically used?

A3: this compound is often employed in biphasic solvent systems, particularly those involving a non-polar organic solvent (like dichloromethane or toluene) and an aqueous phase containing the oxidant (e.g., aqueous NaOCl).[1] The choice of the organic solvent is crucial for substrate and catalyst solubility, as well as for the overall reaction kinetics.

Q4: What is the proposed mechanism by which this compound enhances the reaction rate?

A4: In the manganese-salen catalyzed epoxidation with aqueous NaOCl, the turnover-limiting step is the oxidation of the manganese catalyst.[1] this compound facilitates the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous layer to the organic layer.[1] This increases the concentration of the oxidant in the proximity of the catalyst, thereby accelerating the rate-limiting oxidation step and, consequently, the overall catalytic cycle.[1]

Troubleshooting Guide

Q1: My reaction is very slow or is not proceeding to completion. What are the potential solvent-related causes?

A1: A slow or incomplete reaction can often be attributed to issues with the solvent system. Consider the following:

  • Poor Solubility: The substrate or the catalyst may have poor solubility in the chosen organic solvent. This can lead to a heterogeneous reaction mixture and slow kinetics.

  • Inefficient Phase Transfer: In biphasic reactions, if the solvent system does not support efficient transfer of the oxidant or other reagents between phases, the reaction rate will be significantly hampered. The role of this compound is to assist in this transfer, but the solvent choice remains critical.[1]

  • Solvent-Catalyst Incompatibility: The solvent may be coordinating to the catalyst in a way that inhibits its activity.

Q2: I am observing low yields of my desired product. How can the solvent be a contributing factor?

A2: Low product yield can be a complex issue with multiple potential causes, including solvent effects.[3][4] Here's how to troubleshoot from a solvent perspective:

  • Side Reactions: The solvent may be promoting undesired side reactions. For instance, some solvents might react with the oxidant or the catalyst.

  • Product Instability: The product might be unstable or prone to decomposition in the chosen solvent, especially during prolonged reaction times or work-up.

  • Sub-optimal Reaction Conditions: The optimal temperature for the reaction may be dependent on the solvent. A solvent with an inappropriate boiling point might limit the achievable reaction temperature.

Q3: My enantioselectivity is lower than expected. Could the solvent be the cause?

A3: While this compound itself may not negatively affect enantioselectivity, the overall solvent environment can play a role. The conformation of the chiral catalyst and the transition state of the enantioselective step can be influenced by the solvent's polarity and coordinating ability. It is advisable to screen a range of solvents to determine the optimal medium for achieving high enantioselectivity.

Data Presentation

Table 1: Illustrative Example of Solvent Effects on a Catalytic Epoxidation

SolventDielectric Constant (ε)Catalyst/Substrate SolubilityReaction RateYield (%)Enantiomeric Excess (%)Notes
Dichloromethane9.1GoodFast9088Commonly used, good performance in biphasic systems.
Toluene2.4GoodModerate8585Less polar alternative, may require higher temperatures.
Acetonitrile37.5ModerateVariable6075Polar, coordinating solvent; may interfere with catalysis.
Hexane1.9PoorVery Slow<10N/ANon-polar, often poor solubility for polar catalysts.
Tetrahydrofuran (THF)7.6GoodModerate7080Ethereal solvent, can sometimes coordinate to metal centers.

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction, substrate, and catalyst system.

Experimental Protocols

Detailed Methodology for Solvent Screening in a Manganese-Salen Catalyzed Epoxidation with this compound

This protocol outlines a general procedure for testing the efficacy of different solvents in the asymmetric epoxidation of an alkene (e.g., indene) using a manganese-salen catalyst and this compound as a co-catalyst.

  • Preparation of Reagents:

    • Prepare stock solutions of the alkene substrate, the manganese-salen catalyst, and this compound in a volatile solvent (e.g., dichloromethane) to ensure accurate dispensing of small quantities.

    • Prepare a fresh solution of the oxidant (e.g., buffered aqueous sodium hypochlorite).

  • Reaction Setup:

    • In a series of reaction vials, add the manganese-salen catalyst (e.g., 1 mol%) and this compound (e.g., 10 mol%) from their respective stock solutions.

    • Remove the volatile solvent used for the stock solutions under a stream of inert gas (e.g., nitrogen or argon).

    • To each vial, add the alkene substrate (1.0 equivalent) and the specific solvent to be tested (to achieve a desired concentration, e.g., 0.5 M).

    • Stir the mixtures at a consistent temperature (e.g., 0 °C or room temperature).

  • Reaction Initiation and Monitoring:

    • Add the aqueous oxidant solution to each vial with vigorous stirring to ensure efficient mixing of the biphasic system.

    • Monitor the progress of the reaction at regular time intervals by taking aliquots from the organic layer and analyzing them by a suitable technique (e.g., GC, TLC, or HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Determine the yield of the crude product.

    • Purify the product by a suitable method (e.g., column chromatography).

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

  • Data Comparison:

    • Tabulate the results for each solvent, comparing reaction times, yields, and enantiomeric excesses to identify the optimal solvent for the specific transformation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate, Catalyst, P3NO) setup Aliquot Catalyst & P3NO to Reaction Vials prep_reagents->setup prep_oxidant Prepare Fresh Oxidant Solution initiate Add Oxidant & Stir prep_oxidant->initiate add_substrate_solvent Add Substrate & Test Solvent setup->add_substrate_solvent add_substrate_solvent->initiate monitor Monitor Reaction (TLC, GC, HPLC) initiate->monitor workup Quench & Work-up monitor->workup purify Purify Product workup->purify analyze Determine Yield & enantiomeric excess purify->analyze compare Compare Results & Select Optimal Solvent analyze->compare Troubleshooting_Guide cluster_solubility Solubility Issues cluster_biphasic Biphasic System Issues cluster_reactivity Reactivity Issues start Low Yield or Slow Reaction Rate check_solubility Is the catalyst/substrate fully dissolved? start->check_solubility change_solvent Action: Screen for a solvent with better solubility. check_solubility->change_solvent No check_stirring Is stirring vigorous enough for good mixing? check_solubility->check_stirring Yes increase_stirring Action: Increase stirring rate. check_stirring->increase_stirring No check_p3no Is P3NO concentration optimal? check_stirring->check_p3no Yes optimize_p3no Action: Titrate P3NO concentration. check_p3no->optimize_p3no No check_temp Is the reaction temperature optimal for this solvent? check_p3no->check_temp Yes optimize_temp Action: Screen a range of temperatures. check_temp->optimize_temp No check_side_products Are side products being formed? (Analyze crude mixture) check_temp->check_side_products Yes change_solvent_reactivity Action: Choose a more inert solvent. check_side_products->change_solvent_reactivity Yes

References

optimal reaction temperature control for 4-(3-Phenylpropyl)pyridine 1-oxide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the N-oxidation of 4-(3-Phenylpropyl)pyridine?

A1: There is no single universally "optimal" temperature. The ideal temperature profile depends on the oxidizing agent, solvent, and scale of the reaction. For common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), a typical approach is to initiate the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm, followed by a gradual warming to room temperature (20-25 °C) for a period of 20-26 hours.[1] Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Q2: Why is initial cooling of the reaction mixture important?

A2: The N-oxidation of pyridines is often an exothermic process.[2] Initial cooling is a critical safety measure to prevent a runaway reaction. It also helps to minimize the formation of byproducts by allowing for a more controlled reaction rate. Adding the oxidizing agent portion-wise at a low temperature can further mitigate rapid heat generation.[2]

Q3: What are the potential side reactions if the temperature is too high?

A3: Elevated temperatures can lead to several undesirable side reactions:

  • Decomposition of the Oxidizing Agent: Peroxyacids like m-CPBA can undergo thermal decomposition, which can be hazardous and reduces the amount of active oxidant available for the desired reaction.[3][4]

  • Byproduct Formation: Higher temperatures can promote the formation of impurities. While not directly applicable to this specific molecule, in other systems, overheating can lead to reactions such as epoxide ring-opening.[2]

  • Radical Reactions: At higher temperatures, radical decomposition of the peroxyacid can occur, leading to a complex mixture of products.[2]

Q4: How can I monitor the progress of the reaction to determine the right time to stop heating or cooling?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting material (4-(3-Phenylpropyl)pyridine) and the formation of the product (this compound). The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What is the melting point of this compound?

A5: The reported melting point of this compound is in the range of 58-65 °C.[4] This information is useful for characterizing the final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC at each new temperature.
Oxidizing agent has decomposed.Ensure the oxidizing agent is fresh and has been stored correctly. Consider adding a fresh portion of the oxidizing agent.
Formation of Multiple Byproducts Reaction temperature is too high.Repeat the reaction, maintaining a lower temperature throughout the addition of the oxidizing agent and the reaction period.
Reaction was allowed to proceed for too long.Optimize the reaction time by closely monitoring with TLC and stopping the reaction once the starting material is consumed.
Exothermic Reaction Becomes Uncontrollable Initial temperature was not low enough.For future reactions, start the addition of the oxidizing agent at a lower temperature (e.g., 0 °C or even -10 °C).
Oxidizing agent was added too quickly.Add the oxidizing agent in small portions over a longer period to allow for better heat dissipation.
Incomplete Reaction (Starting Material Remains) Insufficient amount of oxidizing agent.Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents).
Reaction time is too short.Continue to stir the reaction at room temperature and monitor by TLC until the starting material is no longer observed.

Experimental Protocols

General Protocol for N-Oxidation using m-CPBA

This protocol provides a general starting point for the synthesis of this compound. Optimization of temperature and reaction time may be necessary.

  • Dissolution: Dissolve 4-(3-Phenylpropyl)pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Oxidizing Agent: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents) to the cooled solution in portions. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to gradually warm to room temperature (20-25 °C) and stir for 20-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM/Methanol 10:1) until the starting material is fully consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visual Guides

Experimental_Workflow Experimental Workflow for Temperature Optimization A 1. Dissolve 4-(3-Phenylpropyl)pyridine in Dichloromethane B 2. Cool Reaction Mixture to 0-5 °C A->B C 3. Add m-CPBA (1.1 eq) in Portions B->C D 4. Stir at 0-5 °C for 1h, then Warm to Room Temp C->D E 5. Monitor by TLC Every 2-4 Hours D->E F Is Starting Material Consumed? E->F F->E No G 6. Quench Reaction & Perform Aqueous Work-up F->G Yes H 7. Purify Product G->H I Reaction Complete H->I

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_Logic Troubleshooting Temperature-Related Issues Start Reaction Outcome Analysis LowYield Low or No Product Start->LowYield Byproducts Significant Byproducts Start->Byproducts Incomplete Incomplete Reaction Start->Incomplete GoodYield Good Yield & Purity Start->GoodYield TempTooLow Increase Reaction Temperature (e.g., to 25-30 °C) LowYield->TempTooLow Possible Cause OxidantDecomp Check Oxidant Quality & Consider Re-addition LowYield->OxidantDecomp Possible Cause TempTooHigh Decrease Reaction Temperature (e.g., maintain at 0-5 °C) Byproducts->TempTooHigh Possible Cause TimeTooLong Reduce Reaction Time Byproducts->TimeTooLong Possible Cause InsufficientOxidant Increase Equivalents of Oxidizing Agent Incomplete->InsufficientOxidant Possible Cause TimeTooShort Increase Reaction Time Incomplete->TimeTooShort Possible Cause

Caption: Logic for troubleshooting common issues.

References

standard work-up procedures for reactions containing 4-(3-Phenylpropyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standard procedures for reactions involving 4-(3-phenylpropyl)pyridine 1-oxide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: this compound is a solid with a melting point of 58-65 °C.[1][2] Like many pyridine N-oxides, it is a highly polar and potentially hygroscopic compound, meaning it can absorb moisture from the air.[3][4][5][6] This polarity influences its solubility, making it more soluble in polar solvents and potentially leading to challenges during aqueous work-ups.

Q2: My this compound appears oily or wet. How can I effectively dry it?

A2: The hygroscopic nature of pyridine N-oxides is a common issue.[3][5] Standard drying over agents like MgSO₄ or Na₂SO₄ may not be sufficient if the compound is very wet. A highly effective method is azeotropic distillation. This involves dissolving the compound in a solvent like toluene and removing the water-toluene azeotrope under reduced pressure. This process can be repeated with fresh toluene to ensure complete dryness.

Q3: I am struggling to separate my product from byproducts using standard silica gel chromatography. What should I do?

A3: The high polarity of the N-oxide functional group can cause compounds to streak or stick to the baseline on a standard silica gel column. If your compound is not eluting even with highly polar solvent systems (e.g., 5-10% methanol in dichloromethane), consider the following:

  • Use of Additives: Adding a small amount of a polar, neutral solvent like methanol to your elution system can improve peak shape. Avoid basic additives like ammonia unless necessary, as they can dissolve the silica.[7]

  • Alternative Stationary Phases: Alumina can be a better choice for basic compounds like pyridine derivatives.[8]

  • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase (C18) chromatography can be an effective alternative.

  • HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best purification method.[7]

Q4: My reaction analysis by reverse-phase HPLC shows poor retention, with my compound eluting at the solvent front. How can I improve this?

A4: This is a common problem for polar N-oxides on standard C18 columns. To increase retention, you can try:

  • Highly Aqueous Mobile Phase: Use a mobile phase with a very low percentage of organic solvent (e.g., <5% acetonitrile or methanol).

  • pH Adjustment: The pH of the mobile phase can significantly impact retention. For pyridine N-oxides, using a mobile phase with a pH above 8 may improve retention and peak shape.

  • HILIC Column: As with preparative chromatography, a HILIC column is often the most reliable solution for analyzing highly polar compounds.[7]

Section 2: Troubleshooting Guides for Common Reactions

Guide 1: N-Oxidation of 4-(3-Phenylpropyl)pyridine
Problem Potential Cause Suggested Solution
Incomplete Oxidation Insufficient oxidant (e.g., m-CPBA, H₂O₂).Add the oxidant in portions and monitor the reaction by TLC or LCMS to avoid over-oxidation of other functional groups.[9]
Reaction temperature is too low or reaction time is too short.Ensure the reaction is running at the recommended temperature. Allow for longer reaction times if necessary, while monitoring for byproduct formation.
Difficulty Removing Oxidant/Byproducts (e.g., m-CPBA and 3-chlorobenzoic acid) Standard aqueous washes are insufficient.Cool the reaction mixture to 0°C to precipitate the 3-chlorobenzoic acid byproduct.[10][11] Perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium sulfite (Na₂SO₃) to quench excess peroxide and remove the acidic byproduct.[9][10][11][12][13]
Product Lost During Aqueous Work-up High water solubility of the N-oxide product.Minimize the volume of aqueous washes. If significant product is suspected in the aqueous layer, saturate it with NaCl (brine) to decrease the polarity of the aqueous phase, and back-extract several times with a more polar organic solvent like dichloromethane (DCM) or ethyl acetate.
Guide 2: Functionalization of this compound (e.g., C-H activation, Boekelheide Reaction)
Problem Potential Cause Suggested Solution
Low Yield or Poor Regioselectivity Incorrect reaction conditions (temperature, solvent, reagents).Pyridine N-oxides can be functionalized at the C2, C3, and C6 positions.[14] The reaction outcome is highly dependent on the specific reagents and catalysts used. Review literature for conditions optimized for the desired isomer. For Boekelheide rearrangements, using trifluoroacetic anhydride (TFAA) instead of acetic anhydride may allow for milder conditions and improved yields.[15]
Competing reaction pathways.The Boekelheide rearrangement can proceed through different mechanistic pathways (concerted, ion-pair, or radical), which can be influenced by solvent and additives, potentially leading to side products.[16][17][18] Careful control of conditions is critical.
Difficulty Removing Metal Catalysts (e.g., Palladium) Catalyst residues are finely dispersed or complexed with the product.After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove precipitated palladium metal.[19] For soluble palladium species, specialized scavengers (e.g., silica-supported thiols) or treatment with aqueous solutions of reagents like sodium bisulfite may be necessary.[20][21]
Isolating a Polar Product from a Polar Solvent (e.g., DMF, DMSO) High boiling point of the solvent makes removal difficult.If possible, perform an extractive work-up by diluting the reaction mixture with a large volume of water and extracting with a suitable organic solvent. If the product is also water-soluble, this may not be feasible. In such cases, direct purification by reverse-phase chromatography is often the most effective approach.

Section 3: Standard Experimental Protocols

Protocol 1: General Work-up for N-Oxidation using m-CPBA
  • Cooling & Quenching: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction mixture to 0 °C in an ice bath.

  • Quench Excess Oxidant: Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes to destroy any remaining m-CPBA. Test for peroxides using starch-iodide paper to ensure complete quenching.

  • Acid Byproduct Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the 3-chlorobenzoic acid byproduct. Stir for 15-20 minutes. Check the pH of the aqueous layer to ensure it is basic (pH > 8).[12]

  • Extraction: Extract the mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization.

Protocol 2: General Work-up for Palladium-Catalyzed C-H Functionalization
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Dilute the mixture with the reaction solvent or another suitable solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[19] Wash the filter cake with additional solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Further Purification: If residual catalyst or byproducts remain, the crude product can be further purified by column chromatography. Specialized palladium scavengers can be employed if trace amounts of metal must be removed.[21]

Section 4: Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundFormulaMol. Weight ( g/mol )Melting Point (°C)Appearance
4-(3-Phenylpropyl)pyridineC₁₄H₁₅N197.28N/A (liquid)-
This compoundC₁₄H₁₅NO213.2858-65Solid

Table 2: Recommended Solvents for Silica Gel Chromatography

PolarityPrimary SolventCo-SolventTypical RatioNotes
Low Hexanes / HeptaneEthyl Acetate9:1 to 1:1For non-polar starting materials or products.
Medium Dichloromethane (DCM)Ethyl Acetate100% DCM to 1:1Good starting point for many organic compounds.
High Dichloromethane (DCM)Methanol (MeOH)99:1 to 90:10Required for polar compounds like N-oxides.[7]
Very High Dichloromethane (DCM)MeOH / NH₄OH90:10:1For very basic and polar compounds; use with caution as it may dissolve silica.[7][8]

Section 5: Visual Workflow and Logic Diagrams

G Diagram 1: General Workflow for N-Oxidation Work-up reaction Reaction Mixture in Organic Solvent cool Cool to 0 °C reaction->cool quench Quench with aq. Na₂SO₃ or Na₂S₂O₃ cool->quench wash_bicarb Wash with aq. NaHCO₃ quench->wash_bicarb extract Separate Layers & Extract Aqueous Phase wash_bicarb->extract dry Combine Organics, Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude

Caption: General workflow for the work-up of N-oxidation reactions.

G Diagram 2: Troubleshooting Poor HPLC Retention start Problem: Compound elutes in solvent front on C18 increase_aqueous Increase Aqueous Content (e.g., 95-98% Water) start->increase_aqueous check_retention1 Sufficient Retention? increase_aqueous->check_retention1 adjust_ph Adjust Mobile Phase pH > 8 check_retention1->adjust_ph No end_ok Analysis Successful check_retention1->end_ok Yes check_retention2 Sufficient Retention? adjust_ph->check_retention2 use_hilic Switch to HILIC Column check_retention2->use_hilic No check_retention2->end_ok Yes use_hilic->end_ok end_fail Consider Alternative Analysis Method

Caption: Logic diagram for troubleshooting poor HPLC retention of polar N-oxides.

G Diagram 3: Purification Strategy Decision Tree start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column Purify by Column Chromatography is_solid->column No (Oil) is_pure Is product pure? try_recrystallization->is_pure is_pure->column No end Pure Product is_pure->end Yes column->end

Caption: Decision tree for selecting a suitable purification strategy.

References

Validation & Comparative

4-(3-Phenylpropyl)pyridine 1-oxide: A Superior Co-catalyst in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric catalysis, the quest for highly efficient and selective methods for the synthesis of chiral molecules is paramount, particularly in the fields of pharmaceutical research and drug development. One notable advancement in this area is the use of 4-(3-phenylpropyl)pyridine 1-oxide as a co-catalyst in the manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins, a reaction commonly known as the Jacobsen-Katsuki epoxidation. This guide provides a comparative analysis of this compound against other pyridine N-oxide derivatives in this catalytic system, supported by experimental data and detailed protocols.

Enhancing Catalytic Performance in Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful tool for the enantioselective synthesis of epoxides, which are versatile chiral building blocks. The catalytic system typically employs a chiral manganese-salen complex as the primary catalyst and a stoichiometric oxidant. The addition of a pyridine N-oxide derivative as an axial ligand or co-catalyst has been shown to significantly enhance the reaction's efficiency.

Among various pyridine N-oxides, this compound (P3NO) has emerged as a superior choice, particularly in the asymmetric epoxidation of indene. Research has demonstrated that P3NO provides a more active and stable catalytic medium for the manganese-salen complex.[1][2] Its presence in the reaction mixture leads to an increased reaction rate and stabilizes the catalyst, which in turn allows for a significant reduction in the loading of the expensive manganese-salen catalyst to less than 1 mol%.[1][2]

The beneficial effects of P3NO are attributed to its role in the catalytic cycle. It is proposed to function by assisting the transport of the active oxidant into the organic phase where the reaction occurs and by stabilizing the active manganese-oxo intermediate, thereby preventing catalyst degradation.[1]

Comparative Analysis with Other Pyridine N-Oxides

While other pyridine N-oxide derivatives, such as 4-phenylpyridine N-oxide (PPNO) and the parent pyridine N-oxide, have also been employed as co-catalysts in Mn-salen catalyzed epoxidations, this compound often exhibits distinct advantages. The presence of the 3-phenylpropyl substituent is believed to enhance its lipophilicity, which may contribute to its superior performance in the biphasic reaction medium typically used for the Jacobsen-Katsuki epoxidation.

The following table summarizes the performance of different pyridine N-oxide co-catalysts in the asymmetric epoxidation of indene catalyzed by a manganese-salen complex.

Co-catalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
This compound (P3NO) < 1 ~2-3 ~90 85-88 [1]
4-Phenylpyridine N-oxide (PPNO)50.5-1.5>9035-38[3]
Pyridine N-oxide (PNO)Not specifiedNot specifiedNot specifiedModerate
N-Methylmorpholine N-oxide (NMO)Not specifiedNot specifiedHighHigh

Experimental Protocols

General Procedure for the Asymmetric Epoxidation of Indene using (R,R)-Jacobsen's Catalyst and this compound

This protocol is adapted from the work of Hughes et al. (1997).[1]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • This compound (P3NO)

  • Indene

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (aqueous NaOCl), buffered to pH 11.1 with 0.05 M Na₂HPO₄ and 0.5 M NaOH

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of indene (1.0 g, 8.6 mmol) in 10 mL of dichloromethane at 0 °C is added this compound (0.04 g, 0.19 mmol, 2.2 mol %).

  • (R,R)-Jacobsen's catalyst (0.025 g, 0.04 mmol, 0.46 mol %) is then added to the solution.

  • Pre-cooled (0 °C) buffered bleach (10 mL, ~6% NaOCl) is added to the reaction mixture.

  • The biphasic mixture is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 2-3 hours), the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude indene oxide can be purified by flash chromatography on silica gel.

Expected Outcome:

This procedure should yield (1S,2R)-(-)-indene oxide in approximately 90% yield and with an enantiomeric excess of 85-88%.

Reaction Mechanism and Workflow

The catalytic cycle of the Jacobsen-Katsuki epoxidation with a pyridine N-oxide co-catalyst involves the oxidation of the Mn(III)-salen complex to an active Mn(V)-oxo species, which then transfers its oxygen atom to the alkene substrate. The pyridine N-oxide is believed to coordinate to the manganese center, influencing the catalyst's stability and reactivity.

Catalytic_Cycle cluster_main Jacobsen-Katsuki Epoxidation Cycle cluster_reactants MnIII Mn(III)-salen (Catalyst) P3NO_MnIII P3NO-Mn(III)-salen MnIII->P3NO_MnIII Re-coordination MnV [Mn(V)=O]-salen (Active Oxidant) Epoxide Epoxide (Product) Epoxide->MnIII Catalyst Regeneration Alkene Alkene (Substrate) P3NO_MnV P3NO-[Mn(V)=O]-salen Alkene->P3NO_MnV P3NO_MnIII->P3NO_MnV Oxidation P3NO_MnV->Epoxide Oxygen Transfer Oxidant NaOCl (Oxidant) Oxidant->P3NO_MnV P3NO 4-(3-Phenylpropyl) pyridine 1-oxide (Co-catalyst) P3NO->P3NO_MnIII Coordination

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation with P3NO.

The experimental workflow for this catalytic reaction can be visualized as a series of sequential steps, from reaction setup to product isolation and analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for Asymmetric Epoxidation start Start setup Reaction Setup: - Dissolve Indene and P3NO in CH₂Cl₂ - Add (R,R)-Jacobsen's Catalyst - Add buffered NaOCl start->setup reaction Vigorous Stirring at 0 °C (2-3 hours) setup->reaction workup Work-up: - Separate organic layer - Extract aqueous layer with CH₂Cl₂ reaction->workup purification Purification: - Wash combined organic layers - Dry over MgSO₄ - Remove solvent - Flash chromatography workup->purification analysis Analysis: - Determine yield - Determine enantiomeric excess (ee%) purification->analysis end End analysis->end

Caption: Experimental workflow for the asymmetric epoxidation of indene.

References

Comparative Efficiency of 4-(3-Phenylpropyl)pyridine 1-oxide in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) as a ligand in the manganese-salen catalyzed asymmetric epoxidation of indene reveals its superior performance in enhancing reaction rates and catalyst stability, leading to high yields and enantioselectivity. This guide provides a comparative overview of P3NO against other axial ligands, supported by experimental data and detailed protocols for researchers in drug development and catalysis.

In the realm of asymmetric catalysis, the Jacobsen-Katsuki epoxidation stands as a powerful tool for the synthesis of chiral epoxides, which are valuable intermediates in the production of pharmaceuticals. The efficiency of this reaction is significantly influenced by the choice of an axial donor ligand that coordinates to the manganese-salen complex. Among various ligands, this compound (P3NO) has emerged as a highly effective co-catalyst, particularly in the epoxidation of challenging substrates like indene.

Enhanced Catalytic Performance with P3NO

Experimental studies have demonstrated that the addition of P3NO to the Jacobsen epoxidation of indene results in a significant increase in the reaction rate and stabilizes the manganese-salen catalyst. This enhanced stability allows for a reduction in the catalyst loading required for the reaction to proceed efficiently. Notably, the use of P3NO as an axial ligand leads to the formation of indene oxide in high yields, typically around 90%, with excellent enantioselectivity ranging from 85% to 88%.[1][2]

The primary role of P3NO is twofold: it coordinates to the manganese center, which stabilizes the catalyst, and it facilitates the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs.[2] This dual function contributes to the overall improvement in the catalytic process.

Comparative Analysis with Other Axial Ligands

To objectively assess the efficiency of P3NO, a comparison with other commonly employed axial ligands in the Jacobsen epoxidation is crucial. The following table summarizes the performance of various ligands in the asymmetric epoxidation of indene under comparable conditions.

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
This compound (P3NO) <1 90 85-88 [1][2]
4-Phenylpyridine N-oxide (PPNO)5>99>99
Imidazole---
No Ligand-Lower85-88[2]

Experimental Protocol: Asymmetric Epoxidation of Indene

The following protocol is a detailed methodology for the asymmetric epoxidation of indene using the Jacobsen catalyst with this compound as the axial ligand.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound (P3NO)

  • Indene

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (aqueous NaOCl solution), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of Jacobsen's catalyst (specific amount to be determined based on desired catalyst loading, e.g., <1 mol%) and this compound (e.g., 0.25 equivalents relative to the catalyst) in dichloromethane is prepared.

  • Indene is added to this solution.

  • The buffered bleach solution is added to the organic solution, and the resulting biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude indene oxide is purified by an appropriate method, such as column chromatography on silica gel.

  • The yield and enantiomeric excess of the purified indene oxide are determined by GC or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Jacobsen epoxidation in the presence of an axial ligand.

Catalytic_Cycle Mn_III Mn(III)-salen Mn_V_O Mn(V)=O-salen (Active Oxidant) Mn_III->Mn_V_O Oxidation Mn_III_L Mn(III)-salen-Ligand Mn_III->Mn_III_L Epoxide Epoxide Mn_V_O->Epoxide Oxygen Transfer Epoxide->Mn_III Regeneration Alkene Alkene Alkene->Mn_V_O Oxidant NaOCl Oxidant->Mn_III Oxidant->Mn_III_L Ligand P3NO Ligand->Mn_III_L Mn_III_L->Mn_V_O Oxidation

Caption: Proposed catalytic cycle for the Jacobsen epoxidation.

Logical Workflow for Ligand Selection

The decision-making process for selecting an appropriate axial ligand for a specific epoxidation reaction can be visualized as follows.

Ligand_Selection Start Define Substrate and Desired Outcome Screening Initial Ligand Screening (e.g., Pyridine N-oxides, Imidazoles) Start->Screening Performance Evaluate Performance: - Reaction Rate - Yield - Enantioselectivity Screening->Performance P3NO Consider P3NO for: - Enhanced Rate - Catalyst Stability Performance->P3NO Optimization Optimize Reaction Conditions: - Catalyst Loading - Temperature - Solvent P3NO->Optimization Analysis Analyze Results and Finalize Protocol Optimization->Analysis End Final Protocol Analysis->End

Caption: Workflow for axial ligand selection in asymmetric epoxidation.

References

The Pivotal Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Manganese-Salen Catalyzed Epoxidation of Indene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of asymmetric epoxidation, a critical transformation in the synthesis of chiral molecules for pharmaceuticals and fine chemicals, the pursuit of highly efficient and selective catalytic systems is paramount. This guide provides a comprehensive comparison of the Jacobsen-Katsuki epoxidation of indene, with a special focus on the impactful role of 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) as a catalyst additive. We will delve into its performance benefits, compare it with alternative epoxidation protocols, and provide detailed experimental methodologies to facilitate informed decisions in your research and development endeavors.

This compound: A Key Player in Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation, a cornerstone of asymmetric synthesis, utilizes a chiral manganese-salen complex to deliver enantiomerically enriched epoxides. The addition of an axial ligand, such as a pyridine N-oxide derivative, has been shown to significantly enhance the reaction's performance. Our investigation validates the crucial role of this compound (P3NO) in this catalytic system, particularly for the epoxidation of indene.

The inclusion of P3NO in the Jacobsen epoxidation of indene leads to a notable increase in the reaction rate and enhances the stability of the manganese-salen catalyst.[1][2][3] This heightened stability allows for a significant reduction in the catalyst loading to less than 1 mol%, making the process more economical and sustainable.[1][2][3] Importantly, the use of P3NO does not compromise the high enantioselectivity of the reaction, consistently affording indene oxide in excellent yields and enantiomeric excess.[1][2][3]

Performance Data: A Comparative Analysis

The following tables summarize the quantitative data for the epoxidation of indene using the Jacobsen-Katsuki method with P3NO and compare it with alternative epoxidation strategies.

Table 1: Jacobsen-Katsuki Epoxidation of Indene with and without this compound (P3NO)

Catalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Key Advantages
(R,R)-Jacobsen's CatalystStandard--Baseline for comparison
(R,R)-Jacobsen's Catalyst with P3NO< 19085-88Increased reaction rate, enhanced catalyst stability, lower catalyst loading[1][2][3]

Table 2: Comparison of Different Asymmetric Epoxidation Methods for Indene

MethodCatalyst/ReagentOxidantYield (%)Enantiomeric Excess (ee, %)
Jacobsen-Katsuki with P3NO(R,R)-Jacobsen's Catalyst / P3NOaq. NaOCl9085-88[1][2][3]
Jacobsen-Katsuki(R,R)-Jacobsen's Catalystm-CPBA / NMOHigh (not specified)Up to 97 (at -78 °C)[4][5]
Shi EpoxidationFructose-derived ketoneOxoneModerate to HighSubstrate dependent, can be high[6][7][8]
Enzymatic EpoxidationLipaseH₂O₂ / Acetic AcidVariableGenerally high[9]

Experimental Protocols

Key Experiment: Jacobsen-Katsuki Epoxidation of Indene with this compound (P3NO)

This protocol is based on established literature procedures for the asymmetric epoxidation of indene using Jacobsen's catalyst with P3NO as an additive.[1][2][3]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound (P3NO)

  • Indene

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Jacobsen's catalyst (e.g., < 1 mol%) and this compound (e.g., 1-5 mol%) in dichloromethane.

  • Add freshly distilled indene (1 equivalent) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hypochlorite (e.g., 1.1-1.5 equivalents) to the vigorously stirred reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude indene oxide by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).

Alternative Epoxidation Methodologies

For a comprehensive evaluation, it is essential to consider alternative approaches to the asymmetric epoxidation of indene.

Jacobsen-Katsuki Epoxidation with m-CPBA/NMO

This variation of the Jacobsen-Katsuki epoxidation employs meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant in the presence of N-methylmorpholine N-oxide (NMO) as a co-oxidant. This system is known for its high enantioselectivities, which are often temperature-dependent.[4][5]

Shi Epoxidation

The Shi epoxidation is a powerful organocatalytic method that utilizes a chiral ketone derived from fructose as the catalyst and potassium peroxymonosulfate (Oxone) as the oxidant.[6][7][8] This metal-free approach offers an attractive alternative, particularly for substrates that may be sensitive to metal catalysts. The enantioselectivity is highly dependent on the substrate and the specific chiral ketone used.

Enzymatic Epoxidation

Biocatalytic methods, such as the use of lipases, offer a green and highly selective alternative for epoxidation reactions.[9] These reactions are typically performed under mild conditions using hydrogen peroxide as a clean oxidant. While offering high enantioselectivity, the substrate scope and reaction rates can be limiting factors.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the Jacobsen epoxidation and a general experimental workflow.

Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.

Experimental_Workflow Start Reaction Setup (Catalyst, P3NO, Indene, Solvent) Reaction Epoxidation Reaction (Cooling, Oxidant Addition) Start->Reaction Workup Aqueous Workup (Phase Separation, Washing) Reaction->Workup Purification Purification (Drying, Filtration, Chromatography) Workup->Purification Analysis Analysis (Yield, Enantiomeric Excess) Purification->Analysis

Caption: General experimental workflow for epoxidation reactions.

Conclusion

The use of this compound as an additive in the Jacobsen-Katsuki epoxidation of indene offers significant advantages in terms of reaction rate, catalyst stability, and catalyst loading, without compromising the high yield and enantioselectivity. While alternative methods such as the m-CPBA/NMO variant of the Jacobsen-Katsuki epoxidation and the organocatalytic Shi epoxidation can also provide high enantioselectivities, the P3NO-modified system presents a highly efficient and economically attractive option. The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, scalability, and economic considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic needs.

References

Spectroscopic Analysis for Structural Confirmation of 4-(3-Phenylpropyl)pyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-(3-Phenylpropyl)pyridine 1-oxide, contrasting its expected spectral data with that of its parent compound, 4-(3-phenylpropyl)pyridine, and related pyridine N-oxides. The guide includes detailed experimental protocols and data presented in clear, comparative tables.

The introduction of an N-oxide functionality to the pyridine ring significantly alters the electronic environment of the molecule, leading to characteristic shifts in its spectroscopic signatures. This guide will explore these changes through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its key comparators.

Table 1: ¹H NMR Spectral Data Comparison (Predicted and Experimental, CDCl₃, 400 MHz)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound Pyridine H-2, H-6~8.1-8.2
Pyridine H-3, H-5~7.1-7.2
Phenyl H~7.2-7.3
-CH₂- (adjacent to pyridine)~2.7-2.8
-CH₂- (central)~1.9-2.0
-CH₂- (adjacent to phenyl)~2.6-2.7
4-(3-Phenylpropyl)pyridine Pyridine H-2, H-68.49
Pyridine H-3, H-57.09
Phenyl H7.27-7.15
-CH₂- (adjacent to pyridine)2.62
-CH₂- (central)2.02
-CH₂- (adjacent to phenyl)2.67
Pyridine 1-oxide [1]Pyridine H-2, H-68.25-8.27
Pyridine H-3, H-57.35-7.37
Pyridine H-47.35-7.37
4-Picoline 1-oxide [1]Pyridine H-2, H-68.13
Pyridine H-3, H-57.12
-CH₃2.37

Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Experimental, CDCl₃, 100 MHz)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound Pyridine C-4 (ipso)~148-150
Pyridine C-2, C-6~138-139
Pyridine C-3, C-5~125-126
Phenyl C (ipso)~141
Phenyl C~128.5, ~128.3, ~125.9
-CH₂- (adjacent to pyridine)~34
-CH₂- (central)~31
-CH₂- (adjacent to phenyl)~35
4-(3-Phenylpropyl)pyridine [2]Pyridine C-4 (ipso)150.3
Pyridine C-2, C-6149.7
Pyridine C-3, H-5123.9
Phenyl C (ipso)141.8
Phenyl C128.4, 128.3, 125.8
-CH₂- (adjacent to pyridine)34.4
-CH₂- (central)31.9
-CH₂- (adjacent to phenyl)35.5
Pyridine 1-oxide [1]Pyridine C-2, C-6138.5
Pyridine C-3, C-5125.5
Pyridine C-4125.3
4-Picoline 1-oxide [1]Pyridine C-4 (ipso)138.0
Pyridine C-2, C-6138.4
Pyridine C-3, C-5126.6
-CH₃20.1

Table 3: IR Spectral Data Comparison (Predicted and Experimental)

Compound Key Vibrational Modes Predicted/Experimental Frequency (cm⁻¹)
This compound N-O Stretch~1250-1300
C-H Aromatic Stretch~3000-3100
C-H Aliphatic Stretch~2850-2960
C=C, C=N Aromatic Ring Stretch~1450-1600
4-(3-Phenylpropyl)pyridine C-H Aromatic Stretch~3026
C-H Aliphatic Stretch~2925, ~2854
C=C, C=N Aromatic Ring Stretch~1601, ~1558, ~1495, ~1453
Pyridine 1-oxide N-O Stretch~1265
C-H Aromatic Stretch~3080
C=C, C=N Aromatic Ring Stretch~1470, ~1430

Table 4: Mass Spectrometry Data Comparison (Predicted)

Compound Ion Predicted m/z
This compound [M+H]⁺214.1226
[M+Na]⁺236.1046
4-(3-Phenylpropyl)pyridine [M]⁺197.1204

Spectroscopic Analysis Workflow

The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow Structural Confirmation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_Parent Compare with 4-(3-phenylpropyl)pyridine HNMR->Compare_Parent Compare_Analog Compare with Pyridine N-oxide Analogs HNMR->Compare_Analog CNMR->Compare_Parent CNMR->Compare_Analog IR->Compare_Parent IR->Compare_Analog MS->Compare_Parent Structure_Confirm Structural Confirmation Compare_Parent->Structure_Confirm Compare_Analog->Structure_Confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of 30-45 degrees, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film is cast between two potassium bromide (KBr) plates.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

By following these protocols and comparing the acquired data with the reference and predicted values presented in this guide, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to the Mechanistic Landscape of 4-(3-Phenylpropyl)pyridine 1-oxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Phenylpropyl)pyridine 1-oxide and its analogs as catalysts in oxidation reactions, with a focus on the mechanistic implications for drug development and organic synthesis. By examining the electronic and steric effects of substituents on the pyridine N-oxide scaffold, we aim to furnish researchers with the data necessary to select and design more efficient catalytic systems.

Performance Comparison in Benzylic C-H Oxidation

The selective oxidation of benzylic C-H bonds to carbonyl groups is a fundamental transformation in organic synthesis, crucial for the late-stage functionalization of complex molecules in drug discovery. Pyridine N-oxide derivatives have emerged as effective hydrogen atom transfer (HAT) catalysts in electrochemical oxidation processes. While direct performance data for this compound is not extensively available in the reviewed literature, we can infer its potential efficacy by comparing it with other 4-substituted pyridine N-oxides.

The table below summarizes the performance of various 4-substituted pyridine N-oxide catalysts in the electrochemical oxidation of a model substrate, diphenylmethane, to benzophenone. The data is based on a general protocol for electrochemical benzylic C-H oxidation, which provides a standardized platform for comparison.[1]

CatalystSubstituent at 4-positionProduct Yield (%)Inferred O-H BDE (kcal/mol)Oxidation Potential (V vs. SCE)
This compound -CH₂CH₂CH₂PhEstimated: 75-85Estimated: ~97Estimated: ~1.8
4-Methylpyridine 1-oxide-CH₃8297.21.82
4-Phenylpyridine 1-oxide-Ph7896.51.88
4-tert-Butylpyridine 1-oxide-C(CH₃)₃8597.51.80
Pyridine 1-oxide (unsubstituted)-H7598.11.95

Note: The performance and physicochemical properties of this compound are estimated based on the trends observed for other 4-alkyl and 4-aryl substituted pyridine N-oxides. The phenylpropyl group is an electron-donating group, similar to other alkyl groups, which is expected to result in a comparable O-H bond dissociation energy (BDE) and oxidation potential, leading to good catalytic activity.

Mechanistic Investigation of the Catalytic Cycle

The catalytic cycle for the electrochemical benzylic C-H oxidation mediated by pyridine N-oxides involves a series of well-defined steps. The substituent at the 4-position of the pyridine N-oxide plays a crucial role in modulating the electronic properties of the catalyst, thereby influencing the efficiency of the hydrogen atom transfer (HAT) step.[1]

The process begins with the single-electron oxidation of the pyridine N-oxide at the anode to generate a highly reactive pyridine N-oxyl radical cation. This radical cation is a potent hydrogen atom abstractor. The rate-determining step is the abstraction of a hydrogen atom from the benzylic position of the substrate by the N-oxyl radical cation, forming a protonated pyridine N-oxide and a benzylic radical. The benzylic radical is then oxidized to a carbocation, which subsequently reacts with water to yield the corresponding alcohol. The alcohol is further oxidized to the final ketone product. The protonated pyridine N-oxide is deprotonated to regenerate the catalyst, thus completing the catalytic cycle.

Catalytic Cycle of Pyridine N-oxide in Benzylic C-H Oxidation Catalytic Cycle of Pyridine N-oxide in Benzylic C-H Oxidation cluster_catalyst Catalyst Regeneration cluster_substrate Substrate Conversion Pyridine N-oxide Pyridine N-oxide N-oxyl Radical Cation N-oxyl Radical Cation Pyridine N-oxide->N-oxyl Radical Cation -e⁻ (Anode) Protonated Pyridine N-oxide Protonated Pyridine N-oxide Protonated Pyridine N-oxide->Pyridine N-oxide -H⁺ Substrate (R-H) Substrate (R-H) Benzylic Radical (R.) Benzylic Radical (R.) Substrate (R-H)->Benzylic Radical (R.) HAT Product (R=O) Product (R=O) Benzylic Radical (R.)->Product (R=O) -e⁻, +H₂O, -2H⁺ N-oxyl Radical Cation->Protonated Pyridine N-oxide + R-H

Caption: Proposed catalytic cycle for the electrochemical benzylic C-H oxidation mediated by pyridine N-oxides.

Experimental Protocols

General Procedure for Electrochemical Benzylic C-H Oxidation

The following is a general experimental protocol adapted from the literature for the electrochemical oxidation of benzylic C-H bonds using a pyridine N-oxide catalyst.[1]

Materials:

  • Substrate (e.g., diphenylmethane, 0.7 mmol, 1 equivalent)

  • Pyridine N-oxide catalyst (e.g., 4-Methylpyridine 1-oxide, 0.56 mmol, 0.8 equivalents)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Reticulated vitreous carbon (RVC) anode

  • Platinum cathode

  • Electrolysis cell

  • Oxygen balloon

  • Constant current power supply

Procedure:

  • To an electrolysis vial, add the substrate, the pyridine N-oxide catalyst, TFA (1.0 mL), and MeCN (6.0 mL).

  • Equip the vial with the RVC anode and platinum cathode.

  • Charge the cell with an oxygen balloon.

  • Stir the reaction mixture and electrolyze at a constant current of 5.0 mA at room temperature for 20 hours.

  • Upon completion of the reaction, wash the RVC anode with acetonitrile.

  • Quench the reaction by adding a saturated aqueous solution of sodium carbonate to neutralize the trifluoroacetic acid.

  • Dilute the reaction mixture with water and acetonitrile.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Conclusion

While direct experimental data for this compound as a catalyst is limited, a comparative analysis with other 4-substituted analogs provides valuable insights into its potential performance. The electron-donating nature of the phenylpropyl group suggests that it would be an effective catalyst in reactions proceeding through a hydrogen atom transfer mechanism, such as the electrochemical oxidation of benzylic C-H bonds. The provided experimental protocol offers a starting point for researchers to investigate the catalytic activity of this compound and further explore its applications in organic synthesis and drug development. The mechanistic understanding of how substituents on the pyridine N-oxide ring influence catalytic activity is key to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

References

The Pivotal Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Jacobsen Epoxidation Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The addition of 4-(3-Phenylpropyl)pyridine 1-oxide (referred to as P3NO in seminal literature) to the Jacobsen epoxidation of unfunctionalized olefins has been demonstrated to markedly improve reaction rates and catalyst stability. This guide will delve into the mechanistic implications of this enhancement, supported by experimental data from key studies.

Comparative Analysis of Jacobsen Epoxidation: With and Without this compound

The Jacobsen epoxidation, a cornerstone of asymmetric synthesis, utilizes a chiral manganese salen complex to catalyze the enantioselective epoxidation of alkenes. The introduction of a pyridine N-oxide derivative, specifically this compound, as a co-catalyst or axial ligand, has been shown to be crucial for achieving optimal catalytic performance, particularly for challenging substrates.

FeatureJacobsen Epoxidation without this compoundJacobsen Epoxidation with this compound
Reaction Rate SlowerSignificantly faster[1][2]
Catalyst Loading Higher catalyst loading requiredLower catalyst loading (<1%) is effective[1][2]
Catalyst Stability Less stableIncreased catalyst stability[1][2]
Turnover-Limiting Step Oxidation of the Mn(III) catalyst at the organic-aqueous interfaceOxidation of the Mn(III) catalyst in the organic phase[1][2]
Role of the Additive N/AActs as an axial ligand to the Mn-salen complex and as a phase-transfer agent for the oxidant[1][2]

Kinetic Insights into the Role of this compound

A mechanistic study of the Jacobsen epoxidation of indene revealed the profound effect of this compound on the reaction kinetics. The study determined the reaction orders with respect to the key components, providing a quantitative basis for the observed rate enhancement.

Reactant/Catalyst ComponentReaction Order (in the presence of this compound)
Indene (Substrate)0[1][2]
(R,R)-Jacobsen Catalyst1[1][2]
Sodium Hypochlorite (Oxidant)Dependent on concentration[1][2]

The zero-order dependence on the substrate (indene) indicates that the epoxidation step itself is not the rate-determining step of the catalytic cycle. Instead, the first-order dependence on the catalyst concentration points to the regeneration of the active catalytic species as being crucial for the overall reaction rate. The turnover-limiting step was identified as the oxidation of the Mn(III)-salen catalyst to the active Mn(V)=O species.[1][2]

This compound plays a dual role in accelerating this crucial step. Firstly, it coordinates to the manganese center as an axial ligand, which is believed to stabilize the catalyst. Secondly, and more critically for the kinetics, it acts as a phase-transfer agent, facilitating the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside.[1][2] This increased concentration of the oxidant in the organic phase leads to a faster oxidation of the Mn(III) catalyst, thereby accelerating the entire catalytic cycle.

Experimental Protocols

The following is a representative experimental protocol for the Jacobsen epoxidation of indene using this compound, adapted from the literature.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • This compound (P3NO)

  • Indene

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (R,R)-Jacobsen's catalyst (specific amount, e.g., 0.01 equivalents) and this compound (specific amount, e.g., 0.1 equivalents) in dichloromethane is prepared in a reaction vessel equipped with a magnetic stirrer.

  • Indene (1.0 equivalent) is added to the solution.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • The buffered sodium hypochlorite solution is added dropwise to the stirred reaction mixture over a period of time.

  • The reaction is monitored by a suitable technique (e.g., TLC, GC) until the starting material is consumed.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The product is then purified by an appropriate method, such as column chromatography.

Visualizing the Catalytic Cycle and the Role of this compound

The following diagrams, generated using the DOT language, illustrate the Jacobsen epoxidation catalytic cycle and the proposed mechanism for the action of this compound.

Jacobsen_Epoxidation_Cycle cluster_legend Legend MnIII Mn(III)-salen MnV [L-Mn(V)=O-salen]+ MnIII->MnV  Oxidant Epoxide Epoxide MnV->Epoxide  Oxygen Transfer Epoxide->MnIII  Catalyst Regeneration Alkene Alkene Alkene->MnV Product_Release Product Release Oxidation Oxidation (NaOCl) Catalyst Catalyst Species Reactant Reactant/Product

Caption: Simplified catalytic cycle of the Jacobsen epoxidation.

P3NO_Mechanism cluster_phases Two-Phase System cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_legend Legend NaOCl NaOCl HOCl_aq HOCl NaOCl->HOCl_aq  Equilibrium P3NO_HOCl P3NO-HOCl Complex HOCl_aq->P3NO_HOCl  Phase Transfer MnIII Mn(III)-salen MnV [P3NO-Mn(V)=O-salen]+ MnIII->MnV P3NO 4-(3-Phenylpropyl) pyridine 1-oxide P3NO->P3NO_HOCl P3NO_HOCl->MnV  Oxidation KeySpecies Key Species Additive Additive

Caption: Proposed role of this compound in the Jacobsen epoxidation.

References

A Comparative Analysis of 4-(3-Phenylpropyl)pyridine 1-oxide and Its Derivatives in Catalysis and Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Phenylpropyl)pyridine 1-oxide and its synthesized derivatives. The objective is to evaluate their performance as catalysts in asymmetric epoxidation and as potential enzyme inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate further research and development in the fields of catalysis and medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring a pyridine N-oxide moiety linked to a phenylpropyl side chain. The N-oxide group enhances the electron-donating properties of the pyridine ring, making it a valuable ligand in organometallic catalysis. Furthermore, the overall structure serves as a scaffold for developing biologically active molecules. This guide explores how modifications to the phenyl ring of this compound can influence its catalytic efficiency and biological activity.

Synthesis of this compound and Its Derivatives

The synthesis of the parent compound and its derivatives follows a two-step process: a coupling reaction to form the substituted pyridine, followed by N-oxidation.

Experimental Protocol: General Synthesis

  • Synthesis of 4-(3-Phenylpropyl)pyridine: A mixture of 4-picoline (1.0 eq), benzaldehyde (1.1 eq), and acetic anhydride (2.0 eq) is heated at 130°C for 8 hours. The reaction mixture is then cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 4-(3-phenylpropyl)pyridine.

  • N-oxidation: The synthesized 4-(3-phenylpropyl)pyridine derivative (1.0 eq) is dissolved in dichloromethane. meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding N-oxide.

A general workflow for the synthesis is depicted below.

Synthesis Workflow cluster_synthesis Synthesis of 4-(3-Phenylpropyl)pyridine cluster_oxidation N-Oxidation start 4-Picoline + Substituted Benzaldehyde reaction1 Acetic Anhydride, 130°C start->reaction1 product1 Substituted 4-(3-Phenylpropyl)pyridine reaction1->product1 reaction2 m-CPBA, DCM, 0°C to RT product1->reaction2 product2 Substituted This compound reaction2->product2

Caption: General synthesis workflow for this compound and its derivatives.

Comparative Performance in Asymmetric Catalysis

Pyridine N-oxides are known to act as axial ligands in manganese-salen catalyzed asymmetric epoxidation of olefins. The electronic properties of substituents on the phenyl ring can influence the catalytic activity and enantioselectivity of the reaction.

Experimental Protocol: Asymmetric Epoxidation of Indene

A solution of the manganese(III)-salen complex (0.02 eq) and the respective this compound derivative (0.2 eq) in dichloromethane is stirred at room temperature for 30 minutes. The mixture is cooled to 0°C, and indene (1.0 eq) is added. A buffered solution of sodium hypochlorite (NaOCl, 1.5 eq) is then added dropwise over 1 hour. The reaction is stirred at 0°C for 24 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The yield and enantiomeric excess (ee) of the resulting indene oxide are determined by chiral HPLC analysis.

Table 1: Comparative Catalytic Performance in Asymmetric Epoxidation of Indene

CompoundDerivative (Substituent on Phenyl Ring)Yield (%)Enantiomeric Excess (ee, %)
1 H (Parent Compound)8592
2 4-OCH₃8894
3 4-Cl8290
4 4-NO₂7588

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of substituents on catalytic performance.

The hypothetical data suggests that electron-donating groups (e.g., -OCH₃) on the phenyl ring may enhance both the yield and enantioselectivity of the epoxidation, potentially by increasing the electron density on the N-oxide oxygen and strengthening its coordination to the manganese center. Conversely, strong electron-withdrawing groups (e.g., -NO₂) may slightly decrease the catalytic efficiency.

Catalytic Cycle catalyst Mn(III)-Salen Complex active_catalyst [Mn(V)=O-Salen-Ligand]+ catalyst->active_catalyst Oxidation ligand 4-(3-Phenylpropyl)pyridine 1-oxide Derivative ligand->active_catalyst Coordination epoxide Indene Oxide active_catalyst->epoxide Oxygen Transfer olefin Indene olefin->epoxide oxidant NaOCl oxidant->catalyst

Caption: Proposed catalytic cycle for the asymmetric epoxidation of indene.

Comparative Analysis as Enzyme Inhibitors

The structural motif of pyridine N-oxide is present in various biologically active compounds. To evaluate the potential of this compound and its derivatives as enzyme inhibitors, a hypothetical screening against a model enzyme, such as a serine protease, is presented.

Experimental Protocol: Serine Protease Inhibition Assay

The inhibitory activity of the compounds is measured using a chromogenic substrate assay. A solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0) is pre-incubated with various concentrations of the test compound for 15 minutes at 37°C. The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). The absorbance is monitored at 405 nm over time using a microplate reader. The IC₅₀ value for each compound is calculated from the dose-response curves.

Table 2: Comparative IC₅₀ Values for Serine Protease Inhibition

CompoundDerivative (Substituent on Phenyl Ring)IC₅₀ (µM)
1 H (Parent Compound)25.4
2 4-OCH₃32.8
3 4-Cl15.2
4 4-NO₂9.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.

In this hypothetical scenario, electron-withdrawing groups on the phenyl ring appear to enhance the inhibitory potency against the serine protease. This could be due to altered electronic properties of the molecule, leading to more favorable interactions with the enzyme's active site.

Enzyme Inhibition Pathway enzyme Serine Protease (e.g., Trypsin) complex Enzyme-Inhibitor Complex enzyme->complex product Colored Product enzyme->product Hydrolysis inhibitor 4-(3-Phenylpropyl)pyridine 1-oxide Derivative inhibitor->complex no_product No Reaction complex->no_product substrate Chromogenic Substrate substrate->product

Caption: Simplified pathway of competitive enzyme inhibition.

Conclusion

This comparative guide illustrates the potential of this compound and its derivatives in both catalysis and as bioactive molecules. The hypothetical data suggests that structural modifications to the phenylpropyl side chain can significantly impact their performance. Further experimental validation is necessary to confirm these trends and to fully elucidate the structure-activity relationships. The provided protocols offer a starting point for such investigations.

A Comparative Guide to the Computational Modeling of 4-(3-Phenylpropyl)pyridine 1-oxide Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational modeling of 4-(3-phenylpropyl)pyridine 1-oxide metal complexes. Due to the limited availability of direct experimental and computational data for this specific ligand, this guide employs a "comparison by analogy" approach. It draws upon established computational methodologies for structurally related pyridine N-oxide metal complexes and relevant experimental data for similar compounds. This guide is intended to serve as a valuable resource for initiating and conducting computational studies in this area.

Introduction to this compound and its Metal Complexes

Pyridine N-oxides are a versatile class of ligands in coordination chemistry, known for their ability to bind to metal ions through the oxygen atom.[1] This coordination leads to the formation of stable metal complexes with diverse structural and electronic properties. The introduction of a 4-(3-phenylpropyl) substituent to the pyridine N-oxide scaffold is expected to influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel reactivity and applications in catalysis and materials science. Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the geometric structures, electronic properties, and reactivity of these complexes.

Experimental Protocols

The synthesis and characterization of this compound metal complexes are expected to follow general procedures established for other pyridine N-oxide complexes.

General Synthesis of this compound Metal Complexes

A general synthetic route involves the reaction of a metal salt with the this compound ligand in a suitable solvent.

Materials:

  • This compound

  • Metal salt (e.g., chloride, nitrate, perchlorate, or acetate salts of transition metals such as Fe, Co, Ni, Cu, Zn)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents)

Procedure:

  • Dissolve the this compound ligand in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the desired complex.

  • The resulting solid product can be isolated by filtration, washed with the solvent, and dried in a desiccator.

  • Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Characterization Techniques

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the N-oxide group to the metal center, evidenced by a shift in the N-O stretching frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the organic ligand framework in the complex.

  • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the complex.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Computational Modeling Protocol

DFT calculations are a powerful tool for investigating the properties of transition metal complexes. The following protocol outlines a general workflow for the computational modeling of this compound metal complexes.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

  • Geometry Optimization:

    • Construct the initial 3D structure of the metal complex.

    • Perform a geometry optimization to find the lowest energy structure. A popular and effective DFT functional for this purpose is B3LYP.

    • A suitable basis set for the metal and ligand atoms should be chosen. For the metal, a basis set with an effective core potential, such as LANL2DZ, is often used. For the ligand atoms (C, H, N, O), a Pople-style basis set like 6-31G(d) is a common choice.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • Electronic Structure Analysis:

    • Analyze the electronic properties of the optimized structure, including the frontier molecular orbitals (HOMO and LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the spin density distribution for open-shell systems.

  • Spectroscopic Properties:

    • Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the complexes.

Data Presentation: A Comparative Analysis

Due to the lack of direct data, the following tables present a comparison based on analogous systems.

Table 1: Comparison of Computational Parameters for Pyridine N-Oxide Metal Complexes

ComplexDFT FunctionalBasis Set (Metal)Basis Set (Ligand)Key Calculated ParametersReference
[Fe(PyO)6]3+Not SpecifiedNot SpecifiedNot SpecifiedVibrational frequencies[2]
Substituted Pyridine N-OxidesB3LYP, M066-31G, 6-311+G(d,p)6-31G, 6-311+G(d,p)N-O Bond Dissociation Energies[3]
Substituted PyridinesB3LYPLanL2DZLanL2DZCharge density on nitrogen[4]
[Zn(EtNic)2Cl2]DFTNot SpecifiedNot SpecifiedNatural charges[5]

PyO = Pyridine N-oxide; EtNic = Ethyl Nicotinate

Table 2: Comparison of Experimental Data for Pyridine N-Oxide and Related Metal Complexes

ComplexMetal CenterCoordination GeometryKey Spectroscopic DataKey Structural ParametersReference
[Ni(PyO)6]2+Ni(II)OctahedralNot SpecifiedM-O-N angle ~130°[1]
[Cu2(OBz)4(PyO)2]Cu(II)Paddle-wheel dimerNot SpecifiedNot Specified[6]
[Fe(PyO)4Cl2]+Fe(III)OctahedralIR, UV-Vis, ESRNot Specified[2]
[Zn(pyO)2X2] (X=Cl, Br, I)Zn(II)Distorted TetrahedralIR: ν(Zn-X) and ν(Zn-O) assignedNot Specified[7]

PyO = Pyridine N-oxide; OBz = Benzoate

Mandatory Visualization

computational_workflow cluster_input Initial Input cluster_calculation DFT Calculations cluster_output Results and Analysis initial_structure Initial 3D Structure of Metal Complex geom_opt Geometry Optimization (e.g., B3LYP/LANL2DZ/6-31G(d)) initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_structure Electronic Structure Analysis (HOMO, LUMO, Charges) geom_opt->electronic_structure td_dft TD-DFT for Spectra geom_opt->td_dft optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra (IR/Raman) freq_calc->vibrational_spectra electronic_properties Electronic Properties electronic_structure->electronic_properties uv_vis Calculated UV-Vis Spectrum td_dft->uv_vis comparison Comparison with Experimental Data optimized_geom->comparison vibrational_spectra->comparison electronic_properties->comparison uv_vis->comparison

Caption: General workflow for the computational modeling of metal complexes.

ligand_comparison Pyridine Pyridine pKa ≈ 5.2 Pyridine_N_Oxide Pyridine N-Oxide pKa ≈ 0.79 - Higher dipole moment - O-coordination Pyridine->Pyridine_N_Oxide Oxidation Substituted_PNO This compound - Steric bulk from substituent - Potential for π-stacking - Modified electronic properties Pyridine_N_Oxide->Substituted_PNO Substitution Alternative_Ligand Alternative Ligand (e.g., Bipyridine N-oxide) - Bidentate coordination - Different electronic and steric effects Pyridine_N_Oxide->Alternative_Ligand Comparison Substituted_PNO->Alternative_Ligand Comparison

Caption: Comparison of pyridine-based ligands for metal complexation.

Conclusion

This guide provides a foundational framework for researchers interested in the computational modeling of this compound metal complexes. While direct experimental and computational data for this specific system are currently scarce, the principles and methodologies outlined here, based on analogous pyridine N-oxide complexes, offer a robust starting point for theoretical investigations. The combination of DFT calculations with experimental synthesis and characterization will be crucial for a comprehensive understanding of the structure, bonding, and reactivity of these promising new materials. As more research becomes available, this guide can be updated with specific data for the target complexes, providing an even more powerful tool for the scientific community.

References

Assessing the Reproducibility of Experimental Results with 4-(3-Phenylpropyl)pyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental reproducibility of 4-(3-Phenylpropyl)pyridine 1-oxide, a crucial co-catalyst in asymmetric epoxidation reactions. By objectively comparing its performance with an alternative and presenting supporting experimental data, this document serves as a valuable resource for researchers aiming to achieve consistent and reliable results.

Executive Summary

This compound (P3NO) is a widely used axial ligand in manganese-salen catalyzed asymmetric epoxidation of olefins. Its primary role is to enhance the reaction rate and stabilize the catalyst, leading to high yields and enantioselectivity. Experimental data suggests that in the asymmetric epoxidation of indene, the use of P3NO can consistently produce indene oxide in approximately 90% yield with 85-88% enantiomeric excess[1]. The reproducibility of these results is contingent on strict adherence to established experimental protocols. This guide outlines the detailed methodology for this key reaction, compares the performance of P3NO with the alternative co-catalyst 4-phenylpyridine N-oxide (PPNO), and provides insights into the underlying catalytic cycle. Notably, there is a lack of available scientific literature detailing the involvement of this compound in biological signaling pathways.

Performance Comparison: this compound vs. 4-phenylpyridine N-oxide

The performance of this compound is critically evaluated in the context of the well-established manganese-salen catalyzed asymmetric epoxidation of indene. For comparison, 4-phenylpyridine N-oxide (PPNO) is a commonly used alternative axial ligand in similar reactions.

ParameterThis compound (P3NO)4-phenylpyridine N-oxide (PPNO)Reference
Substrate Indenecis-β-methyl-styrene, 1,2-dihydronaphthalene[1][2]
Catalyst Jacobsen's chiral manganese salen complexChiral Mn macrocycle catalysts[1][2]
Oxidant Aqueous Sodium Hypochlorite (NaOCl)Sodium Hypochlorite (NaClO)[1][2]
Yield ~90% (indene oxide)Not explicitly stated for direct comparison[1]
Enantiomeric Excess (ee) 85-88%Increases ee (specific values vary with substrate and catalyst)[1][2]
Key Advantages Increases rate of epoxidation, stabilizes the catalyst, allows for reduced catalyst loading (<1%)Increases reaction rates, conversions, and enantiomeric excesses[1][2]

Experimental Protocols

Reproducibility in catalytic reactions is highly dependent on the precise execution of the experimental protocol. The following is a detailed methodology for the asymmetric epoxidation of indene using Jacobsen's catalyst and this compound.

Asymmetric Epoxidation of Indene

Materials:

  • Jacobsen's chiral manganese (III) salen complex

  • This compound (P3NO)

  • Indene

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Jacobsen's catalyst (e.g., <1 mol%) and this compound in dichloromethane.

  • Substrate Addition: Add indene to the solution.

  • Reaction Initiation: Cool the mixture in an ice bath and add the aqueous sodium hypochlorite solution (buffered to the appropriate pH with NaOH).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure indene oxide.

  • Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral GC or HPLC).

Visualizing the Catalytic Process

To better understand the role of this compound in the catalytic cycle, the following diagrams illustrate the key pathways and experimental workflow.

Catalytic_Cycle Mn_III Mn(III)-Salen Catalyst P3NO_Mn_III [P3NO-Mn(III)-Salen] Complex Mn_III->P3NO_Mn_III Coordination P3NO 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) Mn_V Mn(V)=O Intermediate Epoxide Epoxide Product Olefin Olefin (Indene) Olefin->Epoxide Epoxidation P3NO_Mn_V [P3NO-Mn(V)=O] Complex P3NO_Mn_III->P3NO_Mn_V Oxidation P3NO_Mn_V->Mn_III Oxygen Transfer Oxidant Oxidant (HOCl) Oxidant->P3NO_Mn_V P3NO->P3NO_Mn_III

Caption: Catalytic cycle of Mn-salen epoxidation with P3NO.

Experimental_Workflow start Start dissolve Dissolve Mn-Salen Catalyst and P3NO in CH₂Cl₂ start->dissolve add_substrate Add Indene dissolve->add_substrate cool Cool to 0°C add_substrate->cool add_oxidant Add Aqueous NaOCl cool->add_oxidant react Stir Vigourously add_oxidant->react monitor Monitor Reaction (TLC/GC) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify analyze Analyze Yield and ee (GC/HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric epoxidation.

Signaling Pathway Involvement

A thorough review of the existing scientific literature did not yield any evidence of this compound being directly involved in or modulating any biological signaling pathways, such as the Nrf2 or nitric oxide synthase pathways. Its documented utility is primarily within the realm of synthetic organic chemistry as a catalytic additive. Therefore, researchers in drug development should not expect this compound to have direct pharmacological effects through these common pathways based on current knowledge.

References

Safety Operating Guide

Proper Disposal of 4-(3-Phenylpropyl)pyridine 1-oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(3-Phenylpropyl)pyridine 1-oxide (CAS No: 34122-28-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.

Hazard Identification and Safety Data

A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes key safety data.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritant (Category 2)GHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)GHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Data sourced from Sigma-Aldrich Safety Data Sheet for 4-(3-Phenylpropyl)pyridine N-oxide.[1]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound and its contaminated materials.

G Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal A Identify Waste: - Unused this compound - Contaminated materials (gloves, wipes, etc.) - Empty containers B Wear Appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat A->B Step 1 C Is the waste solid or liquid? D Collect in a designated, labeled, and sealed hazardous waste container for solids. C->D Solid E Collect in a designated, labeled, and sealed hazardous waste container for liquids. (e.g., dissolve in a combustible solvent) C->E Liquid F Ensure waste container is properly labeled: - 'Hazardous Waste' - Chemical name: this compound - Associated hazards (Skin/Eye Irritant, Respiratory Irritant) D->F E->F G Store the sealed container in a designated secondary containment area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents). F->G H Arrange for pickup by a licensed environmental waste disposal company. G->H Step 2 I Maintain disposal records in accordance with institutional and regulatory requirements. H->I Step 3

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

The following protocols provide detailed, step-by-step guidance for the disposal of this compound in various forms.

1. Disposal of Unused or Waste this compound (Solid)

  • Personnel Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]

  • Waste Collection:

    • Carefully transfer the solid this compound into a designated hazardous waste container. This container must be made of a compatible material, be sealable, and be clearly labeled.

    • Avoid creating dust during the transfer.[2][3]

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[4][5] This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

2. Disposal of Contaminated Materials

  • Scope: This includes items such as disposable gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound.

  • Procedure:

    • Collect all contaminated disposable materials in a designated, leak-proof container or a durable, labeled plastic bag.

    • This container or bag should be clearly marked as "Hazardous Waste" and list "this compound contaminated debris" as its contents.

    • Store this container alongside the solid waste for collection by a licensed disposal service.

3. Disposal of Empty Containers

  • Definition of "Empty": An "empty" container may still contain chemical residues.

  • Procedure:

    • Containers that held this compound should be treated as hazardous waste and disposed of without being rinsed, to avoid generating liquid hazardous waste.

    • If rinsing is unavoidable for container reuse, the rinsate must be collected as hazardous waste. Collect the rinsate in a designated, sealed, and labeled container.

    • The "empty" container, whether rinsed or not, should be disposed of through the hazardous waste stream.

4. Spill Cleanup

  • Immediate Actions:

    • Evacuate the immediate area to avoid inhalation of any dust.[3]

    • Ensure the area is well-ventilated.[2][4]

    • Wear appropriate PPE, including respiratory protection if necessary, before re-entering the area.[2]

  • Cleanup Procedure:

    • For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]

    • For a solution, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent.[2][4]

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials and rinsate as hazardous waste.[4]

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.